1-Nitropiperazine-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine |
InChI |
InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
KNZVXSFTGQDAPP-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])[N+](=O)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Nitropiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 1-Nitropiperazine-d8. The information presented is compiled from established chemical principles and spectroscopic data of analogous compounds, offering a robust framework for the preparation and analysis of this deuterated molecule.
Introduction
This compound is the deuterated analog of 1-nitropiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The incorporation of deuterium isotopes can significantly alter the pharmacokinetic properties of a molecule, often leading to a more favorable metabolic profile. This guide outlines a detailed experimental protocol for the synthesis of this compound and the analytical techniques for its thorough characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of commercially available piperazine-d8. A common and effective method for the nitration of secondary amines involves the use of nitric acid in the presence of acetic anhydride.[1][2]
Experimental Protocol
Materials:
-
Piperazine-d8
-
Acetic anhydride
-
Fuming nitric acid (90%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0°C, dissolve piperazine-d8 (1.0 eq) in acetic anhydride (10 mL per gram of piperazine-d8).
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Due to the deuteration of all C-H bonds in the piperazine ring, the ¹H NMR spectrum is expected to be very simple. The primary signal would be from the N-H proton of the secondary amine, which would likely appear as a broad singlet. The chemical shift of this proton can be influenced by the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the piperazine ring. The presence of the electron-withdrawing nitro group will cause a downfield shift of the adjacent carbon atoms.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 2.5 - 3.5 | br s | Chemical shift is solvent dependent. |
| ¹³C | ~45 | s | Carbons adjacent to the NH group. |
| ¹³C | ~50 | s | Carbons adjacent to the N-NO₂ group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₄H₂D₈N₃O₂ | 140.1368 | To be determined |
The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro group and fragmentation of the piperazine ring.
Visualization of Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Characterization Logic
The relationship between the synthesis and the various characterization techniques is depicted in the diagram below.
Caption: The logical flow from synthesis to characterization.
Conclusion
This technical guide provides a foundational protocol for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established nitration chemistry, and the characterization plan employs standard analytical techniques to ensure the identity and purity of the final product. Researchers and drug development professionals can use this guide as a starting point for their own studies involving this and other deuterated compounds.
References
An In-depth Technical Guide to 1-Nitropiperazine-d8: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 1-Nitropiperazine-d8. This deuterated analog of 1-nitropiperazine serves as a critical internal standard in the sensitive detection of nitrosamine impurities in pharmaceutical products and environmental samples.
Chemical Properties
This compound is a labeled form of 1-nitropiperazine where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the non-labeled analyte but is distinguishable by its higher mass.
General Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine | [1]() |
| CAS Number | 1794753-23-3 | [1]() |
| Appearance | Off-White Solid | [3](3) |
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄HD₈N₃O₂ | [3](3) |
| Molecular Weight | 139.18 g/mol | [3](3) |
| Melting Point | 125-127 °C | [3](3) |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in Methanol and Water. | [3](3) |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Atmosphere : Store under an inert atmosphere.
-
Hygroscopicity : The compound is hygroscopic and should be protected from moisture.
-
Thermal Stability : While specific studies on the deuterated compound are limited, research on the non-deuterated analog, 1-nitrosopiperazine, indicates that thermal decomposition occurs at temperatures above 75°C. It is advisable to avoid prolonged exposure to high temperatures.
Experimental Protocols
Synthesis of Deuterated Piperazine Derivatives (General Approach)
-
Deuterium Labeling of Piperazine : Piperazine can be deuterated through methods such as lithium aluminum deuteride (LiAlD₄) reduction of suitable precursors like piperazine-2,6-dione. This would introduce deuterium atoms at specific positions on the piperazine ring.
-
Nitration : The deuterated piperazine would then undergo nitration to introduce the nitro group (-NO₂) at one of the nitrogen atoms. This is typically achieved by reacting the deuterated piperazine with a nitrating agent, such as nitric acid, under controlled temperature conditions.
-
Purification : The final product, this compound, would be purified using standard techniques such as recrystallization or chromatography to ensure high purity for its use as an analytical standard.
Use as an Internal Standard in Nitrosamine Analysis by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of 1-nitropiperazine and other related nitrosamine impurities in various matrices, including active pharmaceutical ingredients (APIs) and drug products.
Objective : To accurately quantify the level of nitrosamine impurities in a sample.
Materials :
-
This compound solution of a known concentration (Internal Standard Stock Solution).
-
Reference standards of the target nitrosamine analytes.
-
Sample to be analyzed.
-
High-purity solvents (e.g., methanol, acetonitrile, water).
-
Formic acid or ammonium formate (for mobile phase modification).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure :
-
Sample Preparation :
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Spike the sample solution with a known amount of the this compound internal standard solution.
-
Vortex or sonicate the solution to ensure complete dissolution and mixing.
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
-
Calibration Standards Preparation :
-
Prepare a series of calibration standards by spiking blank matrix solutions with known concentrations of the target nitrosamine analytes and a constant concentration of the this compound internal standard.
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography (LC) :
-
Column: A suitable C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
Example MRM transitions for non-deuterated 1-nitrosopiperazine are m/z 116.1 → 85.1 and m/z 116.1 → 56.1. The corresponding transitions for this compound would be monitored at a higher m/z due to the deuterium labeling (e.g., m/z 124.1 → 93.1).
-
-
-
Data Analysis :
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
The concentration of the analyte in the sample is determined from the calibration curve using the measured peak area ratio of the analyte to the internal standard in the sample.
-
Visualizations
Analytical Workflow for Nitrosamine Quantification
Caption: Workflow for nitrosamine analysis using this compound.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[3](3) The following are general safety precautions:
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
This guide is intended for informational purposes for qualified professionals. Always refer to the specific product documentation and safety data sheets for the most accurate and up-to-date information.
References
Determining the Isotopic Purity of 1-Nitropiperazine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed to determine the isotopic purity of 1-Nitropiperazine-d8, a deuterated analog of a key synthetic intermediate. Accurate assessment of isotopic enrichment is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based bioanalytical assays and in metabolic fate studies.
Introduction
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research.[1] The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. Furthermore, deuterated molecules serve as ideal internal standards for quantitative mass spectrometry, as they exhibit similar chemical properties to the analyte but are distinguishable by their mass-to-charge ratio.[1] The efficacy and reliability of these applications are directly dependent on the isotopic purity of the deuterated compound. This guide outlines the state-of-the-art analytical techniques for the rigorous determination of the isotopic purity of this compound.
Core Analytical Techniques
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] A combined approach using both methods is often employed to provide a comprehensive assessment of isotopic enrichment and to confirm the location of the deuterium labels.[2]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive and rapid method for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[4][5] By analyzing the mass spectrum of this compound, the percentage of the desired d8 species can be quantified relative to the less-deuterated (d0-d7) and any over-deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ²H (deuterium) NMR spectroscopy are instrumental in confirming the positions of deuterium labeling and assessing isotopic purity.[6][7] ¹H NMR can be used to quantify the residual protons at the deuterated positions, while ²H NMR directly detects the deuterium nuclei, providing a qualitative and quantitative profile of the deuteration.[7]
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the standard solution to prepare working solutions for MS and NMR analysis. Typical concentrations for LC-MS analysis are in the ng/mL to µg/mL range, while NMR analysis generally requires higher concentrations (e.g., 5-10 mg/mL).
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[2][4]
LC-HRMS Protocol:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of this compound from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS over a mass range that includes the molecular ions of this compound and its isotopologues (e.g., m/z 100-200).
-
Resolution: Set to a high resolution (e.g., > 60,000) to accurately resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of this compound ([M+H]⁺) and its isotopologues (d0 to d7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d8) / (Sum of Areas of all Isotopologues)] x 100
-
-
NMR Spectroscopy Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6, Chloroform-d).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the signals corresponding to the residual protons on the piperazine ring.
-
Integrate these signals relative to a known internal standard or to a non-deuterated position in the molecule if available.
-
The percentage of residual protons provides an indirect measure of the extent of deuteration at each position.
-
²H NMR Protocol:
-
Sample Preparation: Prepare a sample as for ¹H NMR.
-
Acquisition: Acquire a ²H NMR spectrum. A longer acquisition time may be necessary due to the lower gyromagnetic ratio of deuterium.
-
Data Analysis:
-
The resulting spectrum will show signals for the deuterium atoms.
-
The presence of signals at the expected chemical shifts confirms the positions of deuteration.
-
Data Presentation
The quantitative data obtained from the mass spectrometry and NMR analyses should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Isotopic Distribution of this compound by LC-HRMS
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 | 132.0818 | 132.0815 | 0.1 |
| d1 | 133.0881 | 133.0879 | 0.2 |
| d2 | 134.0944 | 134.0941 | 0.3 |
| d3 | 135.1007 | 135.1004 | 0.5 |
| d4 | 136.1070 | 136.1066 | 0.8 |
| d5 | 137.1133 | 137.1129 | 1.2 |
| d6 | 138.1196 | 138.1192 | 2.5 |
| d7 | 139.1259 | 139.1255 | 5.3 |
| d8 | 140.1322 | 140.1318 | 99.1 |
Table 2: Summary of Isotopic Purity Data
| Analytical Method | Parameter Measured | Result |
| LC-HRMS | Isotopic Purity of d8 | 99.1% |
| ¹H NMR | Residual Protons at Deuterated Positions | < 1% |
| ²H NMR | Confirmation of Deuteration at all 8 positions | Confirmed |
Visualization of Workflow and Structures
To further clarify the experimental process and the molecular structures, the following diagrams are provided.
Caption: Workflow for Isotopic Purity Determination.
Caption: Chemical Structures.
Conclusion
The isotopic purity of this compound can be accurately and reliably determined through a combination of LC-HRMS and NMR spectroscopy. This guide provides a robust framework of experimental protocols and data analysis strategies for researchers, scientists, and drug development professionals. The rigorous assessment of isotopic enrichment is a critical quality control step, ensuring the integrity of data generated using this important research tool. The methodologies outlined herein are fundamental to the successful application of deuterated compounds in modern pharmaceutical research and development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. m.youtube.com [m.youtube.com]
1-Nitropiperazine-d8 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Nitropiperazine-d8, a deuterated analog of 1-nitropiperazine. This document outlines its physicochemical properties, representative analytical data, and detailed experimental protocols for its quality control. The information herein is intended to support research and development activities where this compound is utilized as an internal standard or for other scientific purposes.
Physicochemical Properties
This compound is a stable isotope-labeled form of 1-nitropiperazine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based analytical methods, particularly for the quantification of 1-nitropiperazine in various matrices.
A summary of its key physicochemical properties is presented below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1794753-23-3[] |
| Molecular Formula | C₄HD₈N₃O₂[2] |
| Molecular Weight | 139.18 g/mol [2] |
| Appearance | Off-White Solid |
| Melting Point | 125-127 °C |
| Solubility | Soluble in Methanol and Water |
| Synonyms | NSC 243817-d8[3] |
Representative Certificate of Analysis
While a specific Certificate of Analysis for a particular batch of this compound was not publicly available, this section presents a table of typical analytical tests and representative specifications for a high-purity standard.
| Test | Method | Specification | Representative Result |
| Appearance | Visual Inspection | Off-White Solid | Conforms |
| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |
| Purity (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry | ≥ 98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium | 99.7% D |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> Limits | Conforms |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for this compound.
Purity Determination by LC-MS/MS
This method is designed for the quantification of this compound and its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions would be monitored for this compound and any known impurities.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total peak area.
-
Isotopic Purity by Mass Spectrometry
This protocol determines the percentage of deuterium incorporation in the molecule.
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Method:
-
A dilute solution of the sample is directly infused into the mass spectrometer.
-
The mass spectrum is acquired in full scan mode.
-
The relative intensities of the molecular ion peaks corresponding to the deuterated (d8) and non-deuterated (d0 to d7) species are measured.
-
Isotopic purity is calculated as the percentage of the d8 peak intensity relative to the sum of all isotopic peak intensities.
-
Water Content by Karl Fischer Titration
This method quantifies the amount of water present in the material.
-
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
-
-
Procedure:
-
A known weight of the this compound sample is dissolved in a suitable anhydrous solvent (e.g., methanol).
-
The solution is titrated with a Karl Fischer reagent.
-
The endpoint is detected potentiometrically.
-
The water content is calculated based on the amount of titrant consumed.
-
Visualizations
Chemical Structure and Isotopic Labeling
The following diagram illustrates the chemical structure of this compound, highlighting the positions of deuterium labeling.
Caption: Chemical structure of this compound.
Quality Control Workflow
This diagram outlines the logical flow of the quality control process for this compound, from sample receipt to the final disposition.
Caption: Quality control workflow for this compound.
References
Commercial Suppliers and Technical Guide for 1-Nitropiperazine-d8
For researchers, scientists, and drug development professionals, 1-Nitropiperazine-d8 is a crucial deuterated internal standard for use in mass spectrometry-based quantitative analysis. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a representative experimental protocol for its application.
Commercial Availability
This compound is available from several commercial suppliers, often manufactured by Toronto Research Chemicals (TRC) and distributed through various vendors. Researchers are advised to request a lot-specific Certificate of Analysis from their chosen supplier to obtain precise data on purity and isotopic enrichment.
| Supplier/Distributor | Product Code | CAS Number | Notes |
| Toronto Research Chemicals (TRC) | TR-N518292 | 1794753-23-3 | Primary Manufacturer |
| CymitQuimica | TR-N518292 | 1794753-23-3 | Distributor for TRC |
| MyBioSource | MBS6043087 | 1794753-23-3 | |
| BOC Sciences | 1794753-23-3 | ||
| Stable-Isotopes.com | SIT-83083 | 1794753-23-3 | |
| Erfa Sa | 1794753-23-3 | ||
| Interomex | 1794753-23-3 | ||
| Delchimica | 1794753-23-3 |
Physicochemical and Quantitative Data
While specific purity and isotopic enrichment values should be obtained from the supplier's Certificate of Analysis, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1794753-23-3 | Multiple Suppliers |
| Molecular Formula | C₄HD₈N₃O₂ | Multiple Suppliers |
| Molecular Weight | 139.18 g/mol | Multiple Suppliers |
| Appearance | Off-White Solid | MyBioSource |
| Melting Point | 125-127 °C | MyBioSource |
| Solubility | Methanol, Water | MyBioSource |
| Purity | >95% (Typical, but requires lot-specific CoA) | General Supplier Information |
| Isotopic Enrichment | >98% (Typical, but requires lot-specific CoA) | General Supplier Information |
Application and Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterated nature ensures that it co-elutes with the non-deuterated analyte (1-Nitropiperazine) and exhibits similar ionization efficiency, while being distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Representative Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by LC-MS/MS
1. Objective: To quantify the concentration of a target analyte in a given matrix (e.g., plasma, urine, or a drug substance) using this compound as an internal standard.
2. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Target Analyte (non-deuterated)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (or other appropriate mobile phase modifier)
-
Sample Matrix (e.g., blank plasma)
-
Volumetric flasks, pipettes, and vials
3. Preparation of Stock Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh 1 mg of the target analyte and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.
4. Preparation of Working Solutions:
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve Standards (CAL Standards): Prepare a series of calibration standards by spiking the Analyte Stock solution into the blank sample matrix at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
5. Sample Preparation:
-
To 100 µL of each CAL standard and unknown sample, add 10 µL of the IS Working Solution (100 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. LC-MS/MS Conditions (Representative):
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Target Analyte (1-Nitropiperazine): Q1/Q3 to be determined based on the non-deuterated compound.
-
This compound (IS): Q1: 148.1 -> Q3: [fragment ion to be determined]
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the CAL standards.
-
Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the logical workflow of using a deuterated internal standard and the experimental workflow for the representative protocol.
Signaling Pathways
There is no information available in the scientific literature to suggest that this compound is directly involved in any signaling pathways. Its primary role is that of an analytical tool rather than a biologically active molecule in such pathways.
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the primary applications of 1-Nitropiperazine-d8, a deuterated analogue of 1-Nitropiperazine, in the realm of advanced scientific research. The inclusion of deuterium atoms in its structure makes it an invaluable tool, primarily as an internal standard for quantitative analysis. This document provides a comprehensive overview of its core applications, experimental methodologies, and the underlying principles that make it a cornerstone in bioanalysis, pharmacokinetic studies, and metabolic research.
Core Application: A High-Fidelity Internal Standard in Mass Spectrometry
The most significant application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS)-based assays. In such applications, a known quantity of this compound is spiked into a biological or environmental sample. It co-elutes with the non-deuterated (or "light") analyte of interest, 1-Nitropiperazine, during chromatographic separation. Because of its nearly identical physicochemical properties to the analyte, it experiences similar extraction efficiencies, ionization suppression or enhancement in the MS source, and fragmentation patterns. This co-behavior allows for the accurate quantification of the target analyte, even at trace levels, by correcting for variations in sample preparation and instrument response.
Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they provide the highest degree of accuracy and precision. The mass difference between the deuterated standard and the native analyte allows the mass spectrometer to distinguish between them, while their chemical similarities ensure they behave almost identically throughout the analytical process.
While direct literature on the application of this compound is not extensively available, the use of its close structural analog, N-nitrosopiperazine-d8, as an internal standard for the quantification of N-nitrosopiperazine in wastewater provides a strong and relevant case study.[1] This application highlights the utility of deuterated piperazine derivatives in analytical chemistry. Furthermore, other deuterated piperazine compounds, such as 1-benzylpiperazine-d7 and 1-(3-chlorophenyl)-piperazine-d8, are routinely used as internal standards in forensic toxicology for the analysis of synthetic piperazines in biological matrices like blood and urine.[2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters from a study utilizing a deuterated piperazine analog (N-nitrosopiperazine-d8) as an internal standard for the quantification of the parent compound in a complex matrix. This data is presented as a representative example of the type of quantitative performance that can be expected when using this compound in a similar analytical setup.
| Parameter | Value | Matrix | Analytical Method | Analyte | Internal Standard |
| Lower Limit of Quantitation (LLOQ) | < 1 µg/L | Treated Wastewater | SLE-HILIC-MS | N-nitrosopiperazine | N-nitrosopiperazine-d8 |
| Internal Standard Spiking Concentration | 0.5 µg/L or 1.0 µg/L | Synthetic Matrix | SLE-HILIC-MS | N-nitrosopiperazine | N-nitrosopiperazine-d8 |
| Calibration Curve Correlation Coefficient (R²) | 0.9918 | Synthetic Matrix | SLE-HILIC-MS | N-nitrosopiperazine | N-nitrosopiperazine-d8 |
Note: The data presented is for N-nitrosopiperazine and its deuterated internal standard, which serves as a close proxy for the expected performance of this compound.
Detailed Experimental Protocol: Quantification of a Target Analyte using a Deuterated Internal Standard
This section provides a detailed, representative methodology for the quantification of a target analyte (e.g., 1-Nitropiperazine) in a complex matrix using this compound as an internal standard, based on established protocols for similar compounds.[1]
1. Materials and Reagents:
-
Target Analyte (e.g., 1-Nitropiperazine)
-
Internal Standard (this compound)
-
High-purity solvents (e.g., acetonitrile, methanol, water, dichloromethane)
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges
-
Sample matrix (e.g., plasma, urine, wastewater)
-
Vials and other necessary labware
2. Sample Preparation (Supported Liquid Extraction - SLE):
-
A known volume of the sample (e.g., 1 mL of wastewater) is collected.
-
A precise amount of the internal standard solution (this compound) is added to the sample to achieve a final concentration within the linear range of the assay (e.g., 1 µg/L).
-
The sample is vortexed to ensure homogeneity.
-
The sample is loaded onto an SLE cartridge and allowed to absorb for a specified time (e.g., 5-10 minutes).
-
An immiscible organic solvent (e.g., dichloromethane) is passed through the cartridge to elute the analyte and the internal standard.
-
The eluate is collected and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable column for separating the analyte of interest (e.g., a HILIC or C18 column).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A small, precise volume of the reconstituted sample (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure accurate identification and quantification.
-
4. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A response ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard.
-
A calibration curve is generated by plotting the response ratio against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is determined by interpolating their response ratios from the calibration curve.
Visualizing the Workflow and Principles
To better illustrate the processes and concepts described, the following diagrams have been generated using Graphviz.
Other Potential Applications
Beyond its primary role as an internal standard, this compound has potential applications in other areas of research:
-
Metabolic Studies: It can be used as a tracer to study the metabolic fate of 1-Nitropiperazine in biological systems. By administering the deuterated compound, researchers can track its biotransformation and identify its metabolites using mass spectrometry, as the deuterium label provides a distinct mass signature.
-
Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs): this compound can serve as a building block in the synthesis of more complex deuterated molecules, including APIs. The "deuterium effect" can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
References
The Role of 1-Nitropiperazine-d8 as an Internal Standard in Nitrosamine Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers alike due to their potential carcinogenic properties. Accurate and reliable quantification of these impurities at trace levels is crucial to ensure patient safety. The use of isotopically labeled internal standards is a cornerstone of robust analytical methods, particularly in mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This technical guide explores the application of deuterated compounds as internal standards in nitrosamine analysis, with a specific focus on available data for piperazine-based structures.
While the query specifically mentions 1-Nitropiperazine-d8, a comprehensive review of scientific literature indicates that the closely related compound, N-Nitrosopiperazine-d8 , is utilized as an internal standard for the quantification of its non-deuterated counterpart, N-Nitrosopiperazine. This guide will provide a detailed overview of the principles of internal standardization and a specific, validated experimental protocol using N-Nitrosopiperazine-d8. The principles and methodologies described herein are broadly applicable to the use of other deuterated internal standards in nitrosamine analysis.
The Principle of Isotopic Internal Standardization
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Isotopically labeled standards, where one or more atoms are replaced with their heavier isotopes (e.g., deuterium, 13C, 15N), are considered the gold standard for quantitative mass spectrometry.[1][2][3] They co-elute with the analyte and experience similar effects from the sample matrix, extraction, and ionization processes.[1][2] By adding a known amount of the deuterated standard to the sample, any loss of analyte during sample preparation or variations in instrument response can be corrected for by measuring the ratio of the analyte signal to the internal standard signal.[3]
Experimental Protocol: Quantification of N-Nitrosopiperazine in Wastewater
The following protocol is adapted from a validated method for the trace-level quantification of N-Nitrosopiperazine in treated wastewater using N-Nitrosopiperazine-d8 as an internal standard.[4] This method demonstrates a practical application of a deuterated piperazine-based internal standard.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Sample Fortification: Spike the aqueous sample with a known concentration of N-Nitrosopiperazine-d8 internal standard solution.
-
Cartridge Loading: Load the fortified sample onto an inert, high-surface-area diatomaceous earth SLE cartridge. Allow the sample to adsorb for 5-10 minutes, creating an immobilized aqueous layer.
-
Elution: Pass an immiscible organic solvent (e.g., dichloromethane) slowly through the cartridge to extract the organo-soluble analytes, leaving unwanted salts in the aqueous layer.
-
Solvent Evaporation and Reconstitution: Evaporate the collected organic solvent and reconstitute the residue in a suitable solvent for chromatographic analysis.
Analytical Method: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
-
Chromatographic Separation:
-
Column: A HILIC column is used to retain and separate polar nitrosamines like N-Nitrosopiperazine.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive-ion electrospray ionization (ESI) is a common technique for nitrosamine analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity. The transitions from the precursor ion to a specific product ion are monitored for both the analyte and the internal standard.
-
Quantitative Data
The performance of the analytical method is evaluated through various validation parameters. The following table summarizes key quantitative data for the analysis of N-Nitrosopiperazine using N-Nitrosopiperazine-d8 as an internal standard.
| Parameter | Analyte/Internal Standard | Value |
| MRM Transition | N-Nitrosopiperazine | m/z 116.1 → 85.1[4] |
| N-Nitrosopiperazine-d8 | m/z 124.0 → 93.0[4] | |
| Collision Energy | N-Nitrosopiperazine | 12 V[4] |
| N-Nitrosopiperazine-d8 | 12 V[4] | |
| Limit of Quantification (LOQ) | N-Nitrosopiperazine | < 1 µg/L in treated wastewater[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of N-Nitrosopiperazine.
Principle of Internal Standardization
Caption: Logic of isotopic internal standardization for accurate quantification.
Conclusion
References
- 1. lcms.cz [lcms.cz]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and significant advantages of using deuterated internal standards. For researchers, clinical scientists, and drug development professionals, understanding and effectively implementing these powerful tools can be the difference between a successful study and unreliable data. Deuterated standards have emerged as the gold standard for internal standardization in mass spectrometry, offering a robust solution to the challenges of matrix effects and analytical variability.
The Foundation: Isotopic Labeling and the Deuterium Advantage
Stable isotope-labeled internal standards (SIL-IS) are molecules in which one or more atoms have been replaced with a heavier, stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Among these, deuterium is the most commonly used due to the abundance of hydrogen atoms in organic molecules and the relative ease and lower cost of incorporation.[1] The fundamental principle behind the utility of a SIL-IS is its near-identical chemical and physical properties to the analyte of interest.[2] This chemical similarity ensures that the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[2]
The primary advantage of using a deuterated internal standard is its ability to effectively compensate for variations that can occur throughout the analytical workflow.[3] These variations can arise from:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Chromatographic Separation: Minor fluctuations in retention time.
-
Mass Spectrometric Ionization: Ion suppression or enhancement caused by co-eluting matrix components.[3]
By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if both the analyte and the standard experience the same degree of signal loss or enhancement, leading to more accurate and precise results.[3]
Quantitative Data Presentation: The Proof of Performance
The superiority of deuterated internal standards over their non-isotopically labeled counterparts (analog internal standards) is not merely theoretical. The following tables summarize quantitative data from various studies, demonstrating the improved analytical performance achieved with the use of deuterated standards.
Table 1: Comparison of Internal Standards for the Quantification of Immunosuppressants by LC-MS/MS [4]
| Analyte | Internal Standard Type | Linearity (r²) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | Deuterated (CSA-d4) | > 0.997 | 2.8 - 5.4 | 3.1 - 6.2 | 95.8 - 104.5 |
| Tacrolimus | Deuterated (TAC-¹³C-d2) | > 0.998 | 3.1 - 6.8 | 4.5 - 7.9 | 94.7 - 105.3 |
| Sirolimus | Deuterated (SIR-¹³C-d3) | > 0.998 | 3.5 - 7.2 | 5.1 - 8.5 | 93.9 - 106.1 |
| Everolimus | Deuterated (EVE-d4) | > 0.998 | 3.3 - 6.9 | 4.8 - 8.2 | 94.2 - 105.8 |
| Mycophenolic Acid | Deuterated (MPA-d4) | > 0.997 | 2.5 - 5.8 | 3.4 - 6.9 | 96.1 - 104.9 |
Data compiled from a validation study of an LC-MS/MS method for immunosuppressants.[4]
Table 2: Impact of Internal Standard Choice on Testosterone Measurement by LC-MS/MS [5]
| Internal Standard | Mean Bias (%) vs. D2 Standard | Precision (CV%) |
| Testosterone-d2 (D2) | Reference | < 5% |
| Testosterone-d5 (D5) | -15% to -20% | < 6% |
| Testosterone-¹³C3 (C13) | -5% to -8% | < 5.5% |
This study highlights that while all stable isotope-labeled standards perform well in terms of precision, the choice of labeling can still introduce a bias in accuracy.[5]
Table 3: Performance Comparison for the Analysis of Sirolimus using Deuterated vs. Analog Internal Standard [6]
| Internal Standard | Inter-patient Assay Imprecision (CV%) |
| Sirolimus-d3 (Deuterated) | 2.7% - 5.7% |
| Desmethoxyrapamycin (Analog) | 7.6% - 9.7% |
This data clearly demonstrates the superior precision of the deuterated internal standard in minimizing inter-patient matrix variability.[6]
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards in a quantitative mass spectrometry workflow requires meticulous attention to detail in the experimental protocol. Below are detailed methodologies for key experimental stages.
Synthesis and Purification of a Deuterated Standard (Example: Deuterated Testosterone)
The synthesis of a deuterated standard is a critical first step and requires expertise in organic chemistry. The goal is to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.
Objective: To synthesize Testosterone-d3 as an internal standard.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Deuterated methyl magnesium iodide (CD₃MgI)
-
Anhydrous diethyl ether
-
Acetone
-
Aluminum isopropoxide
-
Toluene
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Grignard Reaction: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve DHEA in anhydrous diethyl ether. Cool the solution in an ice bath. Slowly add a solution of deuterated methyl magnesium iodide in diethyl ether. Allow the reaction to stir and slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 17α-methyl-d3-androst-5-ene-3β,17β-diol.
-
Oppenauer Oxidation: Dissolve the crude diol in a mixture of acetone and toluene. Add aluminum isopropoxide and heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into a cold solution of Rochelle's salt. Stir vigorously for one hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure Testosterone-d3.
-
Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Bioanalytical Method for Therapeutic Drug Monitoring in Plasma
This protocol outlines a general workflow for the quantification of a drug in human plasma using a deuterated internal standard and LC-MS/MS.
Objective: To accurately quantify the concentration of "Drug X" in human plasma samples.
Materials:
-
Human plasma samples (unknowns, calibration standards, and quality controls)
-
"Drug X" certified reference standard
-
"Deuterated Drug X" (internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of "Drug X" and "Deuterated Drug X" in a suitable organic solvent (e.g., methanol or ACN).
-
Prepare a series of working solutions for the calibration curve by serially diluting the "Drug X" stock solution.
-
Prepare a working solution of the "Deuterated Drug X" internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each plasma sample (calibrators, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the "Deuterated Drug X" internal standard working solution to every well except for the blank matrix.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both "Drug X" and "Deuterated Drug X".
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte ("Drug X") and the internal standard ("Deuterated Drug X") for each sample.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of "Drug X" in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Concepts
To further clarify the logical flow and relationships within the described processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Mitigation of matrix effects with a deuterated standard.
Conclusion
The use of deuterated internal standards in mass spectrometry represents a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides an unparalleled level of correction for the myriad of variables that can compromise data quality. As demonstrated by the presented quantitative data, the implementation of deuterated standards leads to significant improvements in precision and accuracy. While the initial investment in the synthesis or purchase of these standards may be higher than for analog standards, the resulting data integrity and method robustness are invaluable for regulated studies in drug development and clinical diagnostics. By following detailed and validated experimental protocols, researchers can harness the full potential of deuterated standards to achieve the highest quality quantitative data.
References
- 1. cerilliant.com [cerilliant.com]
- 2. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Nitropiperazine-d8: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory research use only and does not constitute a comprehensive safety data sheet (SDS). All laboratory personnel should consult the official SDS provided by the manufacturer before handling this compound and adhere to all institutional and governmental safety regulations. 1-Nitropiperazine-d8 is a deuterated compound and should be handled by trained professionals familiar with the potential hazards of structurally related compounds.
Introduction
This compound is a deuterated analog of 1-nitropiperazine, used as a labeled internal standard in various analytical applications, particularly in mass spectrometry-based studies. The introduction of deuterium atoms provides a distinct mass shift, facilitating its use in pharmacokinetic and metabolic studies of piperazine-containing compounds. While specific toxicity and handling data for this compound are not extensively available, this guide provides a summary of its known properties and outlines best practices for its safe handling, storage, and disposal based on information for structurally similar compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₄HD₈N₃O₂ | CymitQuimica[1] |
| Molecular Weight | 139.18 g/mol | CymitQuimica[1], MyBioSource[2] |
| Appearance | Off-White Solid | MyBioSource[2] |
| Melting Point | 125-127 °C | MyBioSource[2] |
| Solubility | Soluble in Methanol and Water | MyBioSource[2] |
| Form | Neat | CymitQuimica[1] |
Safety and Handling
Due to the limited availability of specific toxicological data for this compound, a cautious approach to handling is imperative. The following guidelines are based on general principles for handling laboratory chemicals of unknown toxicity and information available for related piperazine compounds.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure.
Engineering Controls
Engineering controls are designed to minimize exposure by isolating the hazard.
-
Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust. Avoid contact with eyes, skin, and clothing.
-
Grounding: Take precautionary measures against static discharges when handling the powder.
-
Weighing: Small volumes of the compound may become entrapped in the vial's seal. Briefly centrifuge the vial to collect all the material at the bottom before opening.[2]
-
Solution Preparation: When dissolving, add the solvent slowly to the solid to avoid splashing.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
| Storage Condition | Recommendation |
| Temperature | -20°C[2] |
| Atmosphere | Store in a dry place. |
| Container | Keep container tightly closed in a well-ventilated place. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] |
| Light Sensitivity | Protect from direct sunlight.[3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on guidelines for the related compound 1-nitrosopiperazine.[4][5]
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow: Safe Handling from Receipt to Disposal
The following diagram outlines a logical workflow for the safe management of this compound within a laboratory setting.
Toxicological Information
There is no specific toxicological data available for this compound in the public domain. However, the non-deuterated parent compound, 1-nitropiperazine, and other related nitrosopiperazines are noted to have potential carcinogenic effects.[6] Therefore, it is prudent to handle this compound as a potentially hazardous substance. All work should be conducted with the assumption that the compound may be toxic and/or carcinogenic until proven otherwise.
Conclusion
While this compound is a valuable tool in modern analytical research, the lack of comprehensive safety data necessitates a cautious and informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and following the workflows outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is the responsibility of the user to conduct a thorough risk assessment before beginning any work with this compound.
References
The Role and Mechanism of 1-Nitropiperazine-d8 in Quantitative LC-MS/MS Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism and application of 1-Nitropiperazine-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in complex matrices such as plasma, tissue homogenates, and environmental samples. This document provides a detailed overview of the underlying principles, experimental considerations, and data interpretation when employing this compound.
The Principle of Stable Isotope Dilution LC-MS/MS
Quantitative analysis by LC-MS/MS relies on the precise measurement of an analyte's response in relation to a known concentration of an internal standard (IS). The ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and matrix effects.[1] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the unlabeled analyte of interest, 1-Nitropiperazine.[2]
The key to this technique lies in the mass difference between the analyte and the internal standard. The eight deuterium atoms in this compound increase its mass-to-charge ratio (m/z) without significantly altering its chemical properties, such as polarity and ionization efficiency. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior in the chromatographic and ionization processes ensures that any experimental variations affect both compounds equally.
The LC-MS/MS Mechanism of 1-Nitropiperazine and its Deuterated Analog
The journey of 1-Nitropiperazine and its deuterated internal standard through an LC-MS/MS system can be broken down into three key stages: chromatographic separation, ionization, and tandem mass spectrometry detection.
Chromatographic Separation
In the liquid chromatography (LC) phase, the sample extract is injected onto a chromatographic column. The choice of column (e.g., C18) and mobile phase is crucial for achieving good separation of the analyte from other matrix components.[3] Due to their nearly identical chemical structures, 1-Nitropiperazine and this compound will have very similar retention times, meaning they will elute from the column at almost the same time.[1] This co-elution is critical for the internal standard to effectively compensate for any matrix effects that may occur during the ionization process.[4]
Ionization
After eluting from the LC column, the analyte and internal standard enter the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like 1-Nitropiperazine. In positive ion mode, a high voltage is applied to the eluent, causing the formation of protonated molecules, [M+H]+. For 1-Nitropiperazine and this compound, this results in the formation of their respective precursor ions.
Tandem Mass Spectrometry (MS/MS) Detection
The precursor ions are then guided into the first quadrupole (Q1) of a triple quadrupole mass spectrometer, which is set to select only the m/z of the protonated 1-Nitropiperazine and this compound. These selected ions then travel into the second quadrupole (Q2), the collision cell, where they are fragmented by collision with an inert gas. The resulting fragment ions are then analyzed in the third quadrupole (Q3). This process of selecting a precursor ion and analyzing its fragments is known as Multiple Reaction Monitoring (MRM).
The fragmentation pattern of this compound is expected to be analogous to that of 1-Nitropiperazine, with the fragment ions appearing at a higher m/z corresponding to the number of deuterium atoms retained in the fragment. The study of related nitrosamine and nitro compounds reveals common fragmentation pathways, such as the loss of the nitro group (NO2) or other neutral losses.[5][6]
Below is a diagram illustrating the logical workflow of a quantitative LC-MS/MS analysis using a deuterated internal standard.
Proposed Fragmentation Pathway of this compound
Based on the fragmentation patterns of similar cyclic nitro and nitrosamine compounds, a plausible fragmentation pathway for protonated this compound can be proposed.[5][6] A primary fragmentation would likely involve the neutral loss of the nitro group. Further fragmentation of the piperazine ring could also occur.
Experimental Protocol: Quantification of 1-Nitropiperazine in Human Plasma
This section provides a detailed, representative methodology for the quantification of 1-Nitropiperazine in human plasma using this compound as an internal standard.
Materials and Reagents
-
1-Nitropiperazine analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water[7]
-
Formic acid or ammonium formate (for mobile phase modification)[7]
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Preparation of Standard and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Nitropiperazine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1-Nitropiperazine stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard spiking solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions that would require optimization:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of standards |
| Collision Energy | To be optimized for each transition |
Data Analysis
-
Integrate the peak areas for the analyte and internal standard for each sample.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table outlines the expected mass transitions for 1-Nitropiperazine and this compound. The exact m/z of the fragment ions would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Proposed Product Ion (m/z) | Collision Energy (eV) |
| 1-Nitropiperazine | To be determined | To be determined | To be optimized |
| This compound | Precursor + 8 Da | Product + 8 Da | To be optimized |
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of 1-Nitropiperazine by LC-MS/MS. Its mechanism of action is rooted in the principles of stable isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to effectively compensate for experimental variability. A well-developed and validated LC-MS/MS method using a deuterated internal standard is indispensable for reliable bioanalysis in research and drug development.
References
- 1. texilajournal.com [texilajournal.com]
- 2. scispace.com [scispace.com]
- 3. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hsa.gov.sg [hsa.gov.sg]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of a Model Analyte in Human Plasma Using 1-Nitropiperazine-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of a model analyte, "Compound X," in human plasma. To account for matrix effects and variations during sample processing, a stable isotope-labeled internal standard (SIL-IS), 1-Nitropiperazine-d8, was employed. The method utilizes a straightforward protein precipitation protocol for sample cleanup, followed by a rapid chromatographic separation. The described method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput bioanalytical studies in drug discovery and development.
Introduction
In pharmaceutical development, the accurate quantification of drug candidates and their metabolites in biological matrices is critical for pharmacokinetic and toxicokinetic assessments. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key challenge in LC-MS/MS-based bioanalysis is mitigating the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach to correct for these variations.[1][2][3] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, ensuring high accuracy and precision.
This note describes the development and validation of a method for a hypothetical piperazine-containing drug, "Compound X," using this compound as the internal standard. The protocol employs a simple and effective protein precipitation step, which is amenable to automation and high-throughput workflows.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Analytes: Compound X (proprietary), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Formic Acid (FA, >99%), Deionized Water (18.2 MΩ·cm)
-
Matrix: Blank human plasma (K2-EDTA)
-
Equipment: Analytical balance, vortex mixer, centrifuge, 96-well collection plates, analytical HPLC/UHPLC system, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Compound X and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Compound X stock solution in 50:50 ACN:Water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, CC standard, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all samples except for the double blank (add 10 µL of 50:50 ACN:Water instead).
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile.[4][6]
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The analysis was performed on a standard LC-MS/MS system. The conditions are outlined in the tables below.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Compound X | 250.2 | 155.1 | 22 |
| This compound (IS) | 138.1 | 96.1 | 18 |
Note: The MRM transition for this compound is based on similar deuterated nitrosopiperazine compounds. For N-nitrosopiperazine-d8, a transition of m/z 124.0 → 93.0 has been reported, corresponding to the loss of a nitroso group fragment.[7] The values here are hypothetical for the specified compound.
Results and Data Presentation
The developed method demonstrated excellent performance characteristics for the quantification of Compound X in human plasma.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently >0.995.
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean R² | 0.997 |
| Mean Equation | y = 0.015x + 0.002 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at three concentration levels. The results met the standard acceptance criteria for bioanalytical method validation (within ±15% for precision and accuracy, ±20% at the LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3.0 | 5.8 | 104.2 | 6.5 | 102.7 |
| Mid QC | 75.0 | 4.1 | 98.5 | 5.2 | 99.8 |
| High QC | 750.0 | 3.5 | 101.3 | 4.8 | 100.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Principle of Stable Isotope Dilution
This diagram explains the logical relationship of how a stable isotope-labeled internal standard corrects for variations in sample analysis.
Conclusion
A sensitive, selective, and robust LC-MS/MS method was successfully developed for the quantification of Compound X in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method validation results demonstrate excellent linearity, precision, and accuracy, confirming its suitability for regulated bioanalysis in support of drug development programs.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cerilliant.com [cerilliant.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: Quantitative Analysis of 1-Nitropiperazine in Pharmaceutical Ingredients using 1-Nitropiperazine-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of 1-nitropiperazine in active pharmaceutical ingredients (APIs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the potential genotoxic nature of nitramine impurities, sensitive and accurate analytical methods are crucial for their monitoring in pharmaceutical development and quality control. This method utilizes 1-Nitropiperazine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the selective and sensitive quantification of 1-nitropiperazine.
Introduction
Piperazine is a common structural motif in many active pharmaceutical ingredients. During the synthesis or storage of these APIs, the secondary amine groups of the piperazine ring can be susceptible to nitrosation or nitration, leading to the formation of potentially genotoxic impurities such as N-nitrosopiperazine and 1-nitropiperazine. Regulatory bodies worldwide have set stringent limits for the presence of such impurities in drug products. Therefore, robust and sensitive analytical methods are required for their detection and quantification at trace levels.
This protocol employs a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte of interest and compensates for variations in sample preparation, injection volume, and matrix effects, thereby providing the highest level of accuracy in quantification.
Experimental Protocols
Materials and Reagents
-
1-Nitropiperazine analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Active Pharmaceutical Ingredient (API) for analysis
Standard Solution Preparation
-
1-Nitropiperazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-nitropiperazine standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 1-Nitropiperazine stock solution with a 50:50 mixture of acetonitrile and water. Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL. A typical calibration curve range would be 0.1 ng/mL to 100 ng/mL.
Sample Preparation
-
Accurately weigh 100 mg of the API into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a 50:50 (v/v) acetonitrile/water solution.
-
Add a specific volume of the this compound IS stock solution to achieve a final concentration of 10 ng/mL in the final extract.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes to facilitate the dissolution of the API and extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Waters XBridge BEH Amide (100 mm x 2.1 mm, 2.5 µm) or equivalent HILIC column |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 2.0 | 5 | 95 |
| 8.0 | 40 | 60 |
| 8.1 | 5 | 95 |
| 12.0 | 5 | 95 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for 1-Nitropiperazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Nitropiperazine | 130.1 | 84.1 | 0.1 | 20 | 15 |
| 1-Nitropiperazine | 130.1 | 56.1 | 0.1 | 20 | 25 |
| This compound (IS) | 138.1 | 92.1 | 0.1 | 20 | 15 |
| This compound (IS) | 138.1 | 60.1 | 0.1 | 20 | 25 |
Note: The MRM transitions for 1-Nitropiperazine are proposed based on the fragmentation of similar nitramine and nitrosamine compounds, which commonly involve the loss of the nitro group and subsequent fragmentation of the piperazine ring. These transitions should be confirmed experimentally by infusing a standard solution of 1-nitropiperazine and performing a product ion scan.
Data Presentation
The quantitative data should be summarized in a clear and structured table to allow for easy comparison and analysis.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 5,234 | 1,054,321 | 0.00496 |
| 0.5 | 26,170 | 1,048,976 | 0.02495 |
| 1.0 | 51,890 | 1,061,234 | 0.04889 |
| 5.0 | 258,900 | 1,055,432 | 0.2453 |
| 10.0 | 521,340 | 1,049,876 | 0.4966 |
| 50.0 | 2,605,430 | 1,051,234 | 2.4785 |
| 100.0 | 5,198,760 | 1,053,456 | 4.9351 |
A linear regression of the calibration curve should be plotted with the area ratio (Analyte/IS) on the y-axis and the concentration on the x-axis. A correlation coefficient (r²) of >0.99 is desirable.
Visualizations
Caption: Experimental workflow for the quantification of 1-Nitropiperazine.
Caption: Rationale for using a stable isotope-labeled internal standard.
Application Note: Quantification of N-nitrosopiperazine in Pharmaceutical Ingredients and Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosopiperazine (NPZ) is a nitrosamine impurity of significant concern due to its potential carcinogenic properties.[1][2] Its formation can occur during the synthesis, manufacturing, or storage of active pharmaceutical ingredients (APIs) and drug products.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for controlling nitrosamine impurities in pharmaceuticals, necessitating sensitive and accurate analytical methods for their quantification.[3][4] This application note details a robust and sensitive method for the quantification of N-nitrosopiperazine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-nitrosopiperazine-d8 as an internal standard. The methodologies provided are applicable to both pharmaceutical matrices and environmental samples like treated wastewater.[5]
Analytical Approach
The method of choice for the trace-level quantification of N-nitrosopiperazine is LC-MS/MS, which offers high sensitivity and selectivity.[2][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for the separation of polar compounds like N-nitrosopiperazine, which may exhibit poor retention on traditional reversed-phase columns.[5][7] The use of a deuterated internal standard, N-nitrosopiperazine-d8, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[5]
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS method for the analysis of N-nitrosopiperazine.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Positive Electrospray Ionization (ESI)[1] |
| Column | Ethylene-bridged hybrid amide stationary phase (HILIC)[5][7] or F5 column[1] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 2 µL[1] |
Table 2: Mass Spectrometry Parameters for N-nitrosopiperazine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-nitrosopiperazine | 116.1 | 85.1 | 12[5] |
| N-nitrosopiperazine-d8 (Internal Standard) | 124.0 | 93.0 | 12[5] |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution of N-nitrosopiperazine (1 mg/mL): Accurately weigh approximately 10 mg of N-nitrosopiperazine reference standard and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of N-nitrosopiperazine-d8 (1 mg/mL): Accurately weigh approximately 1 mg of N-nitrosopiperazine-d8 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a suitable diluent (e.g., methanol or a mixture of mobile phases) to achieve a concentration range of 1-50 ng/mL.[1][2]
-
Internal Standard Spiking Solution: Prepare a working solution of N-nitrosopiperazine-d8 at a concentration of 100 ng/mL in the diluent.
2. Sample Preparation
The sample preparation method should be adapted based on the matrix.
a) For Active Pharmaceutical Ingredients (APIs) and Drug Products:
-
Accurately weigh a sufficient amount of the sample (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of diluent (e.g., 10 mL of methanol).
-
Spike with the internal standard solution to achieve a final concentration of 10 ng/mL.
-
Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
b) For Treated Wastewater (using Supported Liquid Extraction - SLE): [5]
-
To a 15 mL sample of wastewater, add the internal standard to achieve a final concentration of 10 ng/mL.
-
Load the sample onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes from the cartridge with an appropriate organic solvent (e.g., dichloromethane).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.[1][5]
4. Data Analysis and Quantification
-
Integrate the peak areas for N-nitrosopiperazine and the internal standard (N-nitrosopiperazine-d8).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-nitrosopiperazine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of N-nitrosopiperazine.
Caption: Chemical structures of N-nitrosopiperazine and its deuterated internal standard.
Note on Internal Standard Selection: While the topic specified "1-Nitropiperazine-d8," the scientifically standard and most accurate internal standard for the quantification of N-nitrosopiperazine is its deuterated analog, N-nitrosopiperazine-d8. This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most reliable correction for any losses or variations. The protocols and data provided herein are based on the use of N-nitrosopiperazine-d8. The use of this compound as an internal standard for N-nitrosopiperazine is not a common practice and may lead to less accurate results due to differences in chemical behavior.
References
- 1. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. artixio.com [artixio.com]
- 4. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Analysis of 1-Nitropiperazine-d8
These application notes provide detailed protocols for the sample preparation and analysis of 1-Nitropiperazine-d8 in various biological matrices. This deuterated compound is primarily utilized as an internal standard for the accurate quantification of 1-Nitropiperazine and other related nitrosamine compounds. The following sections detail methods for plasma, urine, and tissue samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A protocol for gas chromatography-mass spectrometry (GC-MS) analysis following derivatization is also included as an alternative method.
Overview of Analytical Approaches
The quantification of this compound, and by extension, the target analyte 1-Nitropiperazine, in complex biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. Common analytical techniques employed include LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity and selectivity for analyzing polar and thermally labile compounds like nitrosamines without the need for derivatization.
Internal Standardization: this compound serves as an ideal internal standard for the quantification of 1-Nitropiperazine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction, cleanup, and ionization in the mass spectrometer. The mass difference allows for its distinct detection and is used to correct for any analyte loss during sample processing and to compensate for matrix effects, thereby improving the accuracy and precision of the quantification.
Sample Preparation Protocols for LC-MS/MS Analysis
Analysis in Human Plasma
Method: Protein Precipitation
This method is a rapid and straightforward approach for removing proteins from plasma samples prior to LC-MS/MS analysis.
Experimental Protocol:
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Acetonitrile is effective for protein precipitation and is compatible with reversed-phase LC-MS/MS analysis.[1][2]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant or the reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation of Plasma Samples
Caption: Protein precipitation workflow for plasma sample preparation.
Analysis in Human Urine
Method 1: Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that avoids the formation of emulsions and offers excellent recovery for a broad range of analytes.[3][4][5]
Experimental Protocol:
-
Sample pH Adjustment: Adjust the pH of the urine sample (e.g., 1 mL) to neutral or slightly basic (pH 7-8) to ensure 1-Nitropiperazine is in its non-ionized form.
-
Internal Standard Spiking: Spike the pH-adjusted urine sample with a known amount of this compound.
-
Loading onto SLE Cartridge: Load the sample onto an SLE cartridge and allow it to absorb for 5 minutes.[6]
-
Elution: Elute the analytes with a water-immiscible organic solvent such as dichloromethane (DCM) or a mixture of ethyl acetate and hexane. Use a volume of solvent that is approximately 5 times the sample volume.
-
Collection: Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
SPE allows for the concentration and purification of analytes from complex matrices, resulting in a cleaner extract and improved sensitivity.
Experimental Protocol:
-
Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated urine sample (acidified to pH < 3) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained impurities.
-
Elution: Elute the 1-Nitropiperazine and its deuterated internal standard with a small volume of a methanolic solution containing a small percentage of ammonia (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Workflow for Supported Liquid Extraction of Urine Samples
Caption: Supported Liquid Extraction workflow for urine samples.
LC-MS/MS Analytical Conditions
The following are typical starting conditions for the LC-MS/MS analysis of 1-Nitropiperazine and its deuterated internal standard. Method optimization is recommended for specific instrumentation and matrices.
| Parameter | Recommended Condition |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (1-Nitropiperazine) | To be determined based on the non-deuterated standard |
| MRM Transition (this compound) | m/z 124.0 → 93.0[7] |
| Collision Energy | Optimized for the specific instrument (e.g., 12 V)[7] |
Alternative Method: GC-MS with Derivatization
For laboratories equipped with GC-MS, derivatization can be employed to improve the volatility and chromatographic behavior of piperazine compounds.
Experimental Protocol (for a derivatized piperazine):
-
Extraction: Perform an initial extraction from the biological matrix (e.g., LLE or SPE as described above).
-
Drying: Ensure the extract is completely dry by evaporating the solvent and placing the residue in a desiccator.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) to the dry residue.[8]
-
Incubation: Incubate the mixture at 70°C for 30 minutes.[8]
-
Evaporation: Cool the sample to room temperature and dry it under a stream of nitrogen.
-
Reconstitution: Dissolve the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Workflow for GC-MS Analysis with Derivatization
Caption: Derivatization workflow for GC-MS analysis.
Quantitative Data Summary
The following table summarizes recovery and limit of quantification (LOQ) data from various studies on nitrosamine analysis, which can be indicative of the expected performance for 1-Nitropiperazine analysis.
| Analyte/Method | Matrix | Sample Preparation | Recovery (%) | LOQ |
| N-Nitrosamines | Urine | Supported Liquid Extraction | 74.3 - 110[4] | 0.22 - 2.06 ng/mL[4] |
| 1-Methyl-4-nitrosopiperazine | Rifampicin Product | Extraction with neutralization | 100.38 ± 3.24[9] | 5.0 ppm[9] |
| Volatile Nitrosamines | Urine | Liquid-Liquid Extraction | 68 - 102[10] | 0.05 - 0.50 ng/mL[10] |
| Highly protein-bound compound | Plasma | Protein Precipitation | 78[11] | Not specified |
| Drug Cocktail | Plasma | Protein Precipitation (ACN) | > 80[1][2] | Not specified |
| Nitrosamine Impurities | Cough Syrup | Solid-Phase Extraction | 90 - 120[12] | 0.02 ng/mL[12] |
Disclaimer: The provided protocols are intended as a starting point. It is crucial to validate these methods for the specific application, matrix, and instrumentation used in your laboratory. Performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification should be thoroughly evaluated.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Supported Liquid Extraction (SLE) Techniques & Products | Phenomenex [phenomenex.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. scholars.direct [scholars.direct]
- 9. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of volatile nitrosamines in urine through gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Chromatographic Separation of 1-Nitropiperazine-d8 for Isotope Dilution Mass Spectrometry
Introduction
1-Nitropiperazine-d8 is a deuterated analog of 1-nitropiperazine and serves as an ideal internal standard for the sensitive and accurate quantification of N-nitrosamine impurities in various matrices, particularly in pharmaceutical drug substances and products. Due to their potential genotoxic and carcinogenic properties, regulatory bodies worldwide have set stringent limits on the presence of nitrosamines.[1][2] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of 1-nitropiperazine and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4]
Analytical Challenges and Solutions
The primary challenge in the analysis of N-nitrosamines is achieving the required low limits of detection and quantification in complex sample matrices.[3][5] Chromatographic separation is critical to resolve the analyte of interest from potential interferences. The method outlined below utilizes a reversed-phase C18 column, which provides excellent retention and separation for polar compounds like nitrosamines. Coupling this with tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity.
Experimental Workflow
The overall analytical workflow for the determination of N-nitrosamines using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 1: General workflow for the quantification of N-nitrosamines using a deuterated internal standard.
Quantitative Data
The following tables summarize the typical chromatographic and mass spectrometric parameters for the analysis of a representative N-nitrosamine, N-nitrosopiperazine, using this compound as the internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1100/1200 series or equivalent[6] |
| Column | ACE UltraCore Super C18 (4.6 x 50 mm, 2.5 µm) or equivalent[7] |
| Mobile Phase A | 2 mM Ammonium formate in water[2] |
| Mobile Phase B | Acetonitrile or Methanol[2][7] |
| Gradient | 5% B to 40% B over 6 min, hold for 2 min, return to initial conditions and re-equilibrate[6] |
| Flow Rate | 0.2 - 0.6 mL/min[2][8] |
| Column Temperature | 30 - 35°C[2][7] |
| Injection Volume | 2 - 5 µL[2][8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole or equivalent[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Gas Temperature | 300°C[6] |
| Gas Flow | 11 L/min[6] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for N-Nitrosopiperazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-Nitrosopiperazine | 116.1 | 85.1 | 12[6] |
| This compound (IS) | 124.0 | 93.0 | 12[6] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the determination of N-nitrosopiperazine in a drug substance using this compound as an internal standard.
1. Materials and Reagents
-
N-Nitrosopiperazine reference standard
-
This compound (Internal Standard)[6]
-
Methanol (HPLC grade)[8]
-
Acetonitrile (HPLC grade)
-
Ammonium formate (AR grade)[8]
-
Deionized water (resistivity ≥ 18 MΩ·cm)[9]
-
Drug substance to be analyzed
2. Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 ng/mL.[8]
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of N-nitrosopiperazine and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into the IS Working Solution to achieve a concentration range covering the expected levels in the samples (e.g., 0.5 to 50 ng/mL).
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 5 mL of the IS Working Solution (10 ng/mL of this compound in methanol).[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 10 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.[8]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared calibration standards, followed by the sample solutions. A blank injection should be performed between samples to prevent carryover.
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of N-nitrosopiperazine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of N-nitrosopiperazine in the sample solutions by interpolating their peak area ratios from the calibration curve.
-
Calculate the final concentration of the N-nitrosamine impurity in the drug substance, taking into account the initial sample weight and dilution factors.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the chromatographic separation and quantification of N-nitrosopiperazine in pharmaceutical samples. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring the accuracy and precision required for regulatory compliance. This protocol can be adapted for the analysis of other N-nitrosamines with appropriate optimization of the chromatographic and mass spectrometric parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. fda.gov.tw [fda.gov.tw]
Application Note: Analysis of 1-Nitropiperazine-d8 in Water Samples
An increasing focus on environmental contaminants has necessitated robust analytical methods for the detection and quantification of emerging pollutants. 1-Nitropiperazine, a potential degradation product of various industrial and pharmaceutical compounds, and its deuterated analog, 1-Nitropiperazine-d8, are of growing interest in environmental monitoring. This compound serves as an excellent internal standard for isotope dilution mass spectrometry, ensuring accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the analysis of this compound in water and soil samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and professionals in drug development and environmental science, providing a framework for the reliable quantification of this compound in complex matrices.
This application note describes a sensitive and selective method for the quantification of this compound in water samples, adaptable for various water matrices including wastewater, surface water, and groundwater. The protocol employs Supported Liquid Extraction (SLE) for sample clean-up and concentration, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | Waters XBridge BEH Amide (100 x 3.0 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, 5% Ethanol, 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS System | Triple Quadrupole Mass Spectrometer |
| MRM Transition (this compound) | m/z 140.1 → 93.0 |
| Collision Energy | 15 V |
| MRM Transition (1-Nitropiperazine - Analyte) | m/z 132.1 → 85.1 |
| Collision Energy | 12 V |
Note: The MRM transition for this compound is hypothetical and based on the fragmentation of similar compounds. Optimization is recommended.
Table 2: Method Performance in Spiked Water Samples
| Matrix | Spiking Level (ng/L) | Average Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| Wastewater Effluent | 50 | 95.2 | 5.8 | 5 | 15 |
| Surface Water | 50 | 98.1 | 4.2 | 2 | 6 |
| Groundwater | 50 | 99.5 | 3.1 | 1 | 3 |
Experimental Protocol: Water Sample Analysis
1. Materials and Reagents
-
This compound and 1-Nitropiperazine analytical standards
-
LC-MS grade Acetonitrile, Water, Methanol, and Ethanol
-
Ammonium Formate and Formic Acid (98% or higher)
-
Supported Liquid Extraction (SLE) cartridges (e.g., 400 mg)
-
Dichloromethane (DCM)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Allow water samples to reach room temperature.
-
For high-salinity samples like treated wastewater, dilute the sample 10-fold with LC-MS grade water.[1]
-
Spike the sample with an appropriate concentration of the 1-Nitropiperazine standard if performing recovery studies. For routine analysis using this compound as an internal standard, spike a known concentration of this compound into each sample, standard, and blank.
-
Load 10 mL of the (diluted) sample onto the SLE cartridge and allow it to absorb for 5-10 minutes.
-
Elute the analytes from the cartridge by passing 2 x 5 mL of Dichloromethane through the cartridge.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (95% Acetonitrile: 5% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.
-
Inject the prepared samples, calibration standards, and quality control samples.
4. Data Analysis
-
Quantify the concentration of 1-Nitropiperazine in the samples by creating a calibration curve of the peak area ratio of the analyte to the internal standard (this compound) versus the concentration of the analyte.
References
Application Note: High-Sensitivity Analysis of 1-Nitropiperazine in Food and Beverage Matrices using 1-Nitropiperazine-d8 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 1-Nitropiperazine in various food and beverage matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 1-Nitropiperazine-d8 as an internal standard to ensure high accuracy and precision. This methodology is critical for food safety monitoring, as piperazine-containing compounds and their derivatives can potentially form nitro- and nitroso-compounds which may pose health risks. The protocol outlined provides a reliable framework for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
Piperazine and its derivatives are used in some veterinary medicines, and residues may potentially be found in animal-derived food products. Furthermore, the formation of N-nitro and N-nitroso compounds in food matrices is a significant safety concern due to their potential carcinogenic properties.[1] 1-Nitropiperazine is a derivative that could potentially form under certain conditions where sources of nitrating agents and piperazine are present. Therefore, a sensitive and selective analytical method is required to monitor for the presence of 1-Nitropiperazine in the food supply.
Stable isotope-labeled internal standards are essential for accurate quantification in complex matrices, as they co-elute with the analyte of interest and compensate for matrix effects, extraction losses, and variations in instrument response.[2] this compound, a deuterated analog of 1-Nitropiperazine, serves as an ideal internal standard for this analysis due to its chemical similarity and mass difference. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of 1-Nitropiperazine in food and beverage samples using this compound.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
This protocol is a general guideline and may require optimization for specific food and beverage matrices.
a. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
1-Nitropiperazine analytical standard
-
This compound internal standard solution (1 µg/mL in ACN)
-
Food or beverage sample (e.g., comminuted meat, fruit juice)
b. Extraction Procedure:
-
Weigh 10 g of the homogenized food sample or 10 mL of the beverage sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer into a d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
c. Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
d. Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| 1-Nitropiperazine | 132.1 | 86.1 | 15 | 100 |
| 132.1 | 56.1 | 25 | 100 | |
| This compound (IS) | 140.1 | 92.1 | 15 | 100 |
| | 140.1 | 60.1 | 25 | 100 |
Data Presentation
The following table summarizes the performance characteristics of the method, which would be established during method validation.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g |
| Recovery (at 1 ng/g) | 92% |
| Precision (RSD%) | < 5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of 1-Nitropiperazine.
Logical Relationship of Analytical Components
Caption: Relationship between analytical components.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and accurate means for the quantification of 1-Nitropiperazine in diverse food and beverage matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability. This application note serves as a comprehensive guide for laboratories involved in food safety testing and regulatory monitoring, enabling the effective surveillance of potential contaminants.
References
Standard Operating Procedure for the Preparation of 1-Nitropiperazine-d8 Stock Solution
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the preparation of a 1-Nitropiperazine-d8 stock solution. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of 1-nitropiperazine or related compounds in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS). This protocol outlines the necessary safety precautions, materials, equipment, and a step-by-step guide for preparing a standard stock solution, ensuring accuracy, consistency, and safety in the laboratory.
Safety Precautions
Materials and Equipment
3.1 Materials:
-
This compound (solid)
-
Volumetric flasks (Class A)
-
Pipettes and pipette tips (calibrated)
-
Amber glass vials with screw caps for storage
-
Analytical balance (readable to at least 0.01 mg)
-
Spatula
-
Weighing paper or boat
3.2 Equipment:
-
Chemical fume hood
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Labeling materials
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a 1 mg/mL stock solution of this compound.
| Parameter | Value |
| Compound Information | |
| Chemical Name | This compound |
| CAS Number | 1794753-23-3 |
| Molecular Formula | C₄HD₈N₃O₂ |
| Molecular Weight | 139.18 g/mol |
| Stock Solution | |
| Target Concentration | 1.0 mg/mL |
| Mass of this compound | 10.0 mg |
| Solvent | Methanol |
| Final Volume | 10.0 mL |
| Storage | |
| Storage Temperature | -20°C[5] |
| Storage Container | Amber glass vial with screw cap |
Experimental Protocol
This protocol details the steps for preparing a 1.0 mg/mL stock solution of this compound.
5.1 Preparation of the Work Area:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary materials and equipment.
-
Verify that the analytical balance is calibrated and level.
5.2 Weighing the this compound:
-
Place a clean, dry weighing boat or paper on the analytical balance and tare the balance.
-
Carefully weigh approximately 10.0 mg of this compound solid. Record the exact weight to four decimal places.
-
Small volumes of the solid may become entrapped in the product vial's seal; if necessary, briefly centrifuge the vial to dislodge any material.[5]
5.3 Dissolving the Compound:
-
Carefully transfer the weighed this compound to a 10.0 mL Class A volumetric flask.
-
Add a small amount of methanol (approximately 5 mL) to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. A vortex mixer can be used to aid dissolution. If necessary, an ultrasonic bath can be used for a short period to ensure complete dissolution.
-
Once the solid is completely dissolved, add methanol to the 10.0 mL mark of the volumetric flask.
-
Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
5.4 Storage of the Stock Solution:
-
Transfer the prepared stock solution to a clean, labeled amber glass vial with a screw cap.
-
The label should include the compound name (this compound), concentration (in mg/mL), solvent (Methanol), preparation date, and the name of the preparer.
-
Store the stock solution at -20°C to ensure stability.[5]
Quality Control
To ensure the accuracy and reliability of the prepared stock solution, the following quality control checks are recommended:
-
Purity Check: The purity of the solid this compound should be confirmed by reviewing the Certificate of Analysis (CoA) provided by the supplier.
-
Concentration Verification: The concentration of the stock solution can be verified by preparing a series of dilutions and analyzing them using a suitable analytical method, such as LC-MS.
-
Stability Assessment: The stability of the stock solution should be periodically assessed, especially if stored for an extended period. This can be done by comparing the response of an aged solution to a freshly prepared one.
Visualization
The following diagrams illustrate the experimental workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing the this compound stock solution.
Caption: Key relationships in the stock solution preparation process.
References
Application of 1-Nitropiperazine-d8 in Drug Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and quality control. Genotoxic impurities, even at trace levels, can pose a significant risk to patient safety. 1-Nitropiperazine is a potential impurity that can arise from various stages of the drug manufacturing process, particularly in syntheses involving piperazine moieties and nitrating agents. Due to its potential mutagenicity, sensitive and accurate analytical methods are required for its control.
1-Nitropiperazine-d8, a deuterated analog of 1-nitropiperazine, serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing it to co-elute chromatographically and experience similar ionization efficiency. However, its increased mass due to the deuterium atoms allows for its distinct detection by a mass spectrometer. This co-elution and differential detection enable highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in drug impurity profiling, focusing on its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Key Applications
The primary application of this compound in drug impurity profiling is as an internal standard for the accurate quantification of 1-nitropiperazine. This is crucial in the following areas:
-
API and Drug Product Release Testing: Ensuring that levels of 1-nitropiperazine are below the acceptable limits defined by regulatory agencies.
-
Forced Degradation Studies: Investigating the potential for 1-nitropiperazine formation under various stress conditions (e.g., heat, humidity, light, oxidation, and acid/base hydrolysis) to understand the degradation pathways of the drug substance.
-
Stability Studies: Monitoring the levels of 1-nitropiperazine in drug products over their shelf life to ensure continued safety and efficacy.
-
Process Development and Optimization: Identifying and controlling synthetic steps that may lead to the formation of 1-nitropiperazine.
Experimental Protocols
The following is a representative protocol for the quantification of 1-nitropiperazine in a drug substance using this compound as an internal standard. This method is based on established protocols for similar nitrosamine impurities and should be validated for the specific drug matrix.[1][2][3][4][5]
Materials and Reagents
-
1-Nitropiperazine reference standard
-
This compound internal standard
-
Drug Substance/Product to be analyzed
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Formic acid (LC-MS grade)
Standard and Sample Preparation
2.1. Standard Stock Solutions (100 µg/mL)
-
Accurately weigh approximately 10 mg of 1-Nitropiperazine reference standard and dissolve in 100 mL of methanol.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of methanol.
2.2. Intermediate Standard and Internal Standard Solutions (1 µg/mL)
-
Dilute the stock solutions with methanol to obtain intermediate concentrations.
2.3. Calibration Curve Standards
-
Prepare a series of calibration standards by spiking appropriate amounts of the 1-nitropiperazine intermediate solution into a blank matrix (a solution prepared from the drug substance known to be free of the impurity).
-
Spike each calibration standard with a constant concentration of the this compound internal standard solution (e.g., 50 ng/mL).
-
The concentration range for the calibration curve should be selected based on the expected level of the impurity and the required limit of quantification (LOQ).
2.4. Sample Preparation
-
Accurately weigh a suitable amount of the drug substance (e.g., 100 mg).
-
Add a known volume of the this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., methanol) and vortex or sonicate to dissolve the sample.
-
Dilute to a final volume with the extraction solvent.
-
Centrifuge or filter the sample to remove any undissolved excipients. The supernatant is then ready for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation and drug matrix.
3.1. Liquid Chromatography
| Parameter | Value |
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
3.2. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 2: Predicted MRM Transitions for 1-Nitropiperazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 1-Nitropiperazine | 130.1 | 84.1 (Quantifier) | 40 | 25 |
| 56.1 (Qualifier) | 40 | 35 | ||
| This compound | 138.1 | 92.1 (Quantifier) | 40 | 25 |
| 60.1 (Qualifier) | 40 | 35 |
Note: These MRM transitions are predicted based on the fragmentation of similar piperazine-containing compounds. They must be experimentally confirmed and optimized on the specific mass spectrometer being used.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables to allow for easy assessment of the method's performance.
Table 3: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Table 4: Example Quantification of 1-Nitropiperazine in a Drug Substance Batch
| Sample ID | 1-Nitropiperazine Peak Area | This compound Peak Area | Calculated Concentration (ng/mL) | Concentration in Drug Substance (ppm) |
| Batch A | 15,234 | 1,150,876 | 1.25 | 1.25 |
| Batch B | 8,976 | 1,145,321 | 0.74 | 0.74 |
| Batch C | Not Detected | 1,155,432 | < LOD | < LOD |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 1-nitropiperazine impurity using this compound as an internal standard.
Caption: Workflow for 1-Nitropiperazine Impurity Analysis.
Logical Relationship of Isotope Dilution
The following diagram illustrates the principle of using a deuterated internal standard for accurate quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of the potential genotoxic impurity 1-nitropiperazine in pharmaceutical products. The use of a stable isotope-labeled internal standard in conjunction with a sensitive analytical technique like LC-MS/MS allows for robust analytical methods that can meet the stringent requirements of regulatory agencies. The protocols and information provided herein serve as a valuable resource for researchers and scientists involved in drug development and quality control, enabling them to develop and validate high-quality analytical methods for impurity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting signal suppression with 1-Nitropiperazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal suppression issues with 1-Nitropiperazine-d8 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant suppression of our this compound internal standard signal. What are the common causes?
A1: Signal suppression of this compound in LC-MS/MS is typically a form of matrix effect. This occurs when co-eluting components from the sample matrix interfere with the ionization of the internal standard in the mass spectrometer's ion source.[1] Key causes include:
-
High concentrations of matrix components: Endogenous substances from the sample (e.g., salts, lipids, proteins) can compete with this compound for ionization.[2]
-
Competition for charge: In electrospray ionization (ESI), a limited amount of charge is available on the droplets. High concentrations of other analytes or matrix components can saturate the droplet surface, suppressing the signal of your internal standard.[2]
-
Co-eluting analytes: The analyte you are quantifying, if at a high concentration, can suppress the signal of its co-eluting deuterated internal standard.[3]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can contaminate the ion source and cause signal suppression.[2]
-
The Deuterium Isotope Effect: Hydrogen replacement with deuterium can slightly alter the lipophilicity and retention time of the molecule. If this compound does not perfectly co-elute with the non-labeled analyte, it may experience a different degree of ion suppression from the matrix.[1][4]
Q2: Our this compound signal is inconsistent across our sample batch. How can we troubleshoot this variability?
A2: Inconsistent signal for your internal standard points towards variable matrix effects between samples.
-
Differential Matrix Effects: Variations in the composition of the biological matrix from sample to sample can lead to different levels of ion suppression.[1]
-
Inadequate Sample Cleanup: Inconsistent sample preparation can result in varying levels of matrix components being introduced to the LC-MS system.
-
Chromatographic Shift: Small shifts in retention time can cause the internal standard to elute in a region of the chromatogram with more or less ion suppression. Ensure your LC method is robust and reproducible.
Q3: Can the concentration of this compound itself contribute to signal suppression?
A3: Yes. While less common for an internal standard, which is kept at a constant concentration, high concentrations of any analyte can lead to self-suppression in ESI-MS.[2] More importantly, the concentration of the deuterated internal standard can suppress the ionization of the non-labeled analyte, and this effect can be non-linear.[1] It is crucial to work within the linear range of the detector for both the analyte and the internal standard.
Q4: We suspect a retention time shift between our analyte and this compound is causing differential matrix effects. How can we address this?
A4: The deuterium isotope effect can cause the deuterated internal standard to elute slightly earlier than the analyte in reversed-phase chromatography.[1][4] To mitigate this:
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve complete co-elution of the analyte and this compound. Complete peak overlapping is critical to ensure both experience the same matrix effects.[4]
-
Evaluate Different Columns: A column with different selectivity, such as a phenyl-hexyl column, may improve co-elution.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Signal Suppression
This guide provides a systematic approach to identifying the source of signal suppression and implementing corrective actions.
Step 1: Assess the Matrix Effect
-
Methodology: Prepare three sets of samples:
-
Set A: this compound in a pure solvent (e.g., methanol or mobile phase).
-
Set B: A blank matrix sample (e.g., plasma, urine) that has been through the extraction process.
-
Set C: A blank matrix sample spiked with this compound at the same concentration as Set A, post-extraction.
-
-
Analysis: Compare the peak area of this compound in Set A and Set C. A significantly lower peak area in Set C indicates ion suppression due to the matrix.[2]
Step 2: Improve Sample Preparation
If matrix effects are confirmed, enhancing the sample cleanup procedure is the next step.
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate the analytes of interest while removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the removal of endogenous materials. LLE can be highly effective at reducing matrix effects.
-
Protein Precipitation (PPT): While a simpler method, ensure efficient protein removal and consider the potential for co-precipitation of your analyte.
Step 3: Optimize LC-MS Parameters
-
Chromatography:
-
Improve Separation: Lengthen the chromatographic run time or adjust the gradient to better separate the analyte and internal standard from matrix components.
-
Reduce Injection Volume: Decreasing the amount of sample injected can lessen the matrix load on the system.[2]
-
-
Mass Spectrometry:
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[2]
-
Optimize Source Parameters: Adjust the ion spray voltage, gas flows, and temperature to enhance the ionization of this compound.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Identify Regions of Ion Suppression
This experiment helps visualize where in the chromatogram ion suppression is occurring.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the MS ion source.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Procedure:
-
Begin the infusion of this compound and allow the signal to stabilize.
-
Inject the blank matrix sample and run your standard chromatographic method.
-
-
Data Analysis:
-
Monitor the signal intensity of this compound over the course of the chromatographic run.
-
Any dips in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.
-
Protocol 2: Standard LC-MS/MS Method for Nitrosopiperazines
The following is a representative LC-MS/MS method adapted for the analysis of nitrosopiperazine impurities, for which this compound could be an appropriate internal standard.
| Parameter | Setting |
| LC Column | Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 9.0 |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 10.5 | |
| 11.0 | |
| 15.0 | |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Ion Spray Voltage | 4.5 kV |
| Temperature | 500°C |
This table is based on a method for 1-methyl-4-nitrosopiperazine and may require optimization for your specific analyte.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for signal suppression.
Caption: Competition for ionization on an ESI droplet.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov.tw [fda.gov.tw]
- 4. [PDF] Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing LC-MS Signal for 1-Nitropiperazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) signal for 1-Nitropiperazine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS/MS parameters for analyzing this compound?
A1: A good starting point for method development for this compound can be adapted from methods for similar compounds like N-nitrosopiperazine-d8. Positive electrospray ionization (+ESI) is a common mode for piperazine-containing compounds.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Notes |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (+ESI) | Piperazine derivatives generally ionize well in positive mode. |
| Precursor Ion (m/z) | 137.1 | Calculated for [M+H]⁺ of this compound (C₄H₁D₈N₃O₂). |
| Product Ion (m/z) | 93.0 | A common fragment corresponding to the loss of the nitro group.[1] |
| Collision Energy | 10-15 V | This should be optimized for your specific instrument.[1] |
| Source Temperature | 300 °C | A good starting point for many small molecules.[1] |
| Nebulizer Gas Flow | 11 L/min | Instrument-dependent; adjust for stable spray.[1] |
| Chromatography | ||
| Column | HILIC or C18 | HILIC can be beneficial for polar compounds like piperazines. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Acidic modifiers promote protonation in +ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start with a high percentage of organic phase for HILIC, or a low percentage for C18, and adjust based on retention. | |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
Q2: My this compound signal is weak or non-existent. What are the first things I should check?
A2: For a weak or absent signal, systematically check the following:
-
MS Tuning: Ensure your mass spectrometer is tuned and calibrated.
-
Analyte Stability: Confirm the stability of this compound in your sample solvent.
-
Source Parameters: Verify that the ion source settings (e.g., capillary voltage, gas flows, and temperatures) are appropriate.
-
Chromatography: Check for co-elution with interfering species from the matrix, which could cause ion suppression.
-
Sample Preparation: Ensure that your sample preparation method provides adequate recovery of the analyte.
Q3: I am observing a chromatographic peak for my non-deuterated 1-Nitropiperazine standard, but a different retention time for this compound. Why is this happening?
A3: Deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. This is known as the "isotope effect" and is more pronounced in liquid chromatography than in gas chromatography. The difference in mass can lead to subtle changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase. It is important to account for this potential shift during method development and ensure that the integration windows for both the analyte and the internal standard are set correctly.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | For basic compounds like piperazines, a mobile phase pH 2-3 units below the pKa of the analyte can improve peak shape. Using a modifier like formic acid is recommended. |
| Secondary Interactions with Stationary Phase | If using a C18 column, free silanol groups can interact with the basic nitrogens of piperazine, causing tailing. Consider using a column with end-capping or switching to a different stationary phase like HILIC. |
| Extra-Column Volume | Ensure all tubing and connections are as short as possible and have a small internal diameter. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
Issue 2: High Background Noise or Ion Suppression
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects | Co-eluting matrix components can compete with the analyte for ionization, suppressing its signal. Improve sample clean-up (e.g., using solid-phase extraction) or adjust the chromatography to separate the analyte from the interfering compounds. |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Dirty Ion Source | A contaminated ion source can lead to high background noise and reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source. |
| In-source Fragmentation or Adduct Formation | Optimize the cone/fragmentor voltage to minimize unwanted fragmentation. The presence of salts can lead to adduct formation (e.g., [M+Na]⁺); reduce salt content in the sample and mobile phase. |
Experimental Protocols
Protocol 1: Basic Sample Preparation for this compound in a Simple Matrix (e.g., Methanol)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Preparation: Serially dilute the stock solution with your initial mobile phase composition to create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Injection: Inject the working standards onto the LC-MS system to assess linearity and sensitivity.
Protocol 2: Direct Infusion for MS Parameter Optimization
-
Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of mobile phase A and B.
-
Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Vary the MS parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) one at a time to find the optimal settings that maximize the signal for the precursor and product ions of this compound.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A decision tree for troubleshooting a weak or absent LC-MS signal for this compound.
References
Technical Support Center: 1-Nitropiperazine-d8 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape encountered during the chromatographic analysis of 1-Nitropiperazine-d8. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues such as peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for this compound?
A1: Poor peak shape for this compound, a polar and basic compound, often stems from several factors:
-
Secondary Silanol Interactions: Residual acidic silanol groups on silica-based columns (like C18) can interact with the basic nitropiperazine moiety, causing peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. An unsuitable pH can lead to poor retention and peak shape.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger or weaker than the mobile phase can cause peak distortion, including fronting or splitting.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting and broadening.[2]
-
Column Degradation: Loss of stationary phase, contamination, or voids in the column packing can lead to various peak shape issues.
Q2: What type of column is recommended for the analysis of this compound?
A2: While standard C18 columns can be used with appropriate mobile phase modifiers, specialized columns can offer better performance. Consider the following options:
-
Strong Cation Exchange (SCX) Columns: These are explicitly designed for separating basic compounds and can provide excellent peak shape. A published method for 1-Nitropiperazine utilizes an Agilent Zorbax 300-SCX column.[3]
-
Polar-Embedded or Polar-Endcapped C18 Columns: These columns have modified surfaces that reduce silanol interactions and are more compatible with highly aqueous mobile phases, improving the retention and peak shape of polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative technique that is well-suited for the retention and separation of very polar compounds like this compound.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: As a basic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.
-
At low pH (e.g., pH 3): The piperazine nitrogen atoms will be protonated, making the molecule positively charged. This can enhance retention on a cation exchange column or, if using a C18 column, require an ion-pairing agent or acidic modifier to achieve good peak shape by minimizing silanol interactions.
-
At high pH: The molecule will be in its neutral form, which can increase retention on a C18 column. However, care must be taken as high pH can damage conventional silica-based columns. pH-stable columns are recommended for high-pH methods.
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a mobile phase modifier to compete with the analyte for active sites. Common choices include trifluoroacetic acid (TFA) at 0.1%, formic acid at 0.1%, or triethylamine (TEA) at 0.1-0.5%. Acidic modifiers will protonate the analyte and can improve peak shape.[4] |
| Low Buffer Concentration | Increase the concentration of the mobile phase buffer (e.g., ammonium formate or ammonium acetate) to 10-20 mM to ensure consistent ionization of the analyte. |
| Column Contamination | Backflush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Metal Chelation | If the analyte can chelate with metal ions from the HPLC system, adding a small amount of a chelating agent like EDTA to the mobile phase may help. |
Issue 2: Peak Fronting
Peak fronting results in a leading edge of the peak being less steep than the trailing edge.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. Broad or tailing peaks can also indicate that too much sample was injected.[2] |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in the initial mobile phase or a weaker solvent. If a stronger solvent is necessary for solubility, reduce the injection volume. |
| Column Channeling or Collapse | This is a more severe issue and often requires replacing the column. |
Issue 3: Peak Broadening
Peak broadening is observed as a wider peak with lower signal intensity.
| Potential Cause | Recommended Solution |
| Large Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Slow Gradient or Isocratic Elution | If retention time is long, consider a steeper gradient to sharpen the peak. |
| Column Degradation | Check the column's performance with a standard mixture. If efficiency has significantly decreased, the column may need to be replaced. |
Experimental Protocol: HPLC Analysis of 1-Nitropiperazine
This protocol is based on a published method for the analysis of 1-Nitropiperazine.[3]
-
Column: Agilent Zorbax 300-SCX, 5 µm, 2.1 x 150 mm
-
Mobile Phase: 80% 10 mM Ammonium formate buffer (adjusted to pH 3 with formic acid) and 20% Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Elution Mode: Isocratic
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection: UV or Mass Spectrometry (MS)
Mobile Phase Preparation:
-
To prepare 1 L of 10 mM ammonium formate buffer, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using formic acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
The final mobile phase is prepared by mixing 800 mL of the ammonium formate buffer with 200 mL of acetonitrile.
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 µg/mL.
Troubleshooting Workflow
// Tailing Path tailing [label="Peak Tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_modifier [label="Add Mobile Phase Modifier\n(e.g., 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_buffer [label="Increase Buffer Strength\n(10-20 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clean_column [label="Clean/Replace Column", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Fronting Path fronting [label="Peak Fronting?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_load [label="Reduce Injection Volume\nor Dilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; match_solvent [label="Match Sample Solvent\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Broadening Path broadening [label="Peak Broadening?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_system [label="Check for Extra-Column Volume\n(Tubing, Fittings)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_gradient [label="Optimize Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Good Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> tailing; tailing -> add_modifier [label="Yes"]; tailing -> fronting [label="No"]; add_modifier -> check_buffer; check_buffer -> clean_column; clean_column -> end;
fronting -> reduce_load [label="Yes"]; fronting -> broadening [label="No"]; reduce_load -> match_solvent; match_solvent -> end;
broadening -> check_system [label="Yes"]; broadening -> end [label="No"]; check_system -> optimize_gradient; optimize_gradient -> end; } dot Caption: Troubleshooting workflow for poor peak shape.
Signaling Pathway of Peak Tailing due to Silanol Interactions
References
Technical Support Center: Matrix Effects in 1-Nitropiperazine-d8 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1-Nitropiperazine-d8 using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability and poor accuracy in our bioanalytical assay for our target analyte when using this compound as an internal standard. Could matrix effects be the cause?
A1: Yes, significant variability and poor accuracy are classic indicators of uncompensated matrix effects. Matrix effects occur when co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine) alter the ionization efficiency of the analyte and/or the internal standard (IS).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2][3] Even with a deuterated internal standard like this compound, differential matrix effects can occur, where the matrix affects the analyte and the IS to different extents.[4]
Q2: What are the common sources of matrix effects in biofluids like plasma or urine?
A2: The primary sources of matrix effects in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression in electrospray ionization (ESI).[3]
-
Salts and Endogenous Metabolites: High concentrations of salts (e.g., from buffers or the biological matrix itself) and various small molecule metabolites can compete with the analyte for ionization.[2]
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the ionization process.
-
Anticoagulants and other additives: Agents used for sample collection and preservation can also be a source of interference.[2]
Q3: Our this compound internal standard is showing a slight chromatographic shift compared to the non-deuterated analyte. Is this normal and could it be a problem?
A3: A slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "deuterium isotope effect".[5] While often minimal, this can become a significant issue if the analyte and IS elute on the shoulder of a region of strong ion suppression or enhancement. If the matrix effect is not uniform across the slightly different elution times, the analyte and IS will be affected differently, leading to inaccurate results.[4] It is crucial to evaluate the matrix effect across the entire peak elution window.
Troubleshooting Guide
Problem: Inconsistent internal standard (this compound) peak areas across a batch of samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation: | Review the sample preparation workflow for consistency. Ensure precise and accurate addition of the IS to all samples and standards. Automating liquid handling steps can improve reproducibility. |
| Differential Matrix Effects: | The matrix composition may vary significantly between individual samples, affecting the IS signal differently in each. This necessitates a thorough evaluation of matrix effects from multiple sources of the biological matrix. |
| Instrumental Variability: | Check for issues with the autosampler, injector, or ion source. A dirty ion source can lead to erratic signal response. |
Problem: Poor accuracy and precision in QC samples.
| Possible Cause | Troubleshooting Step |
| Uncompensated Matrix Effects: | The chosen sample preparation method may not be sufficiently removing interfering components. Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. |
| Chromatographic Co-elution: | Modify the chromatographic method to better separate the analyte and IS from regions of significant ion suppression. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds). |
| Non-optimal IS Concentration: | The concentration of the internal standard can influence its ability to compensate for matrix effects. It should be optimized to provide a stable and appropriate signal level. |
| Deuterium-Hydrogen Exchange: | Although less common for D8-labeled compounds, ensure that the deuterons on the internal standard are stable under the sample preparation and storage conditions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the extent of ion suppression or enhancement.
Objective: To quantify the absolute and IS-normalized matrix effects for the analyte and this compound.
Materials:
-
Blank biological matrix from at least six different sources (e.g., six different lots of human plasma).
-
Analyte and this compound stock solutions.
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., a low and a high QC concentration).
-
Set B (Post-Extraction Spike): Process blank matrix samples (from each of the six sources) through the entire sample preparation procedure. Spike the analyte and this compound into the final, extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix (from each of the six sources) before starting the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (Analyte): MF_Analyte = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Matrix Factor (IS): MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = MF_Analyte / MF_IS
-
-
Calculate Recovery:
-
Recovery (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] * 100
-
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.
Illustrative Data (Hypothetical):
| Parameter | Low QC Concentration | High QC Concentration |
| Mean Analyte Peak Area (Set A) | 85,000 | 850,000 |
| Mean Analyte Peak Area (Set B) | 68,000 | 697,000 |
| Mean IS Peak Area (Set A) | 120,000 | 120,000 |
| Mean IS Peak Area (Set B) | 90,000 | 96,000 |
| MF (Analyte) | 0.80 | 0.82 |
| MF (IS) | 0.75 | 0.80 |
| IS-Normalized MF | 1.07 | 1.03 |
| %CV of IS-Normalized MF (6 lots) | 8.5% | 6.2% |
In this hypothetical example, both the analyte and the IS experience ion suppression (MF < 1). However, the IS-normalized MF is close to 1, and the %CV is well within the acceptable limit of 15%, indicating that this compound is adequately compensating for the matrix effect at both low and high concentrations.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify at which retention times ion suppression or enhancement occurs.
Objective: To visualize the regions of matrix effects in the chromatogram.
Procedure:
-
Set up a post-column infusion system where a solution of the analyte and this compound is continuously infused into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
While infusing, inject a processed blank matrix extract.
-
Monitor the signal intensity of the analyte and IS. A stable baseline should be observed.
-
Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Matrix Effect Issues.
References
Technical Support Center: Minimizing Ion Source Contamination with 1-Nitropiperazine-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion source contamination when working with 1-Nitropiperazine-d8. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential source of ion source contamination?
This compound is a deuterated analog of 1-nitropiperazine. Like many piperazine-containing compounds, it can be prone to causing persistent contamination in mass spectrometry ion sources. Several factors contribute to this:
-
Adsorption: The piperazine moiety is basic and can adsorb to metal and silanol surfaces within the ion source and transfer optics.
-
Solubility: It is soluble in common reversed-phase solvents like methanol and water.[1][2] This allows it to be readily transported through the LC system to the ion source.
-
Physical State: As a solid with a melting point of 125-127°C, if it precipitates from solution within the ion source, it can create a stubborn residue.[1][2]
Q2: What are the common signs of ion source contamination with this compound?
Common indicators of contamination include:
-
Persistent Signal: A consistent background signal at the m/z of this compound or its adducts, even during blank injections.
-
Ghost Peaks: The appearance of a peak for this compound in subsequent runs where it was not injected.
-
Decreased Sensitivity: A general loss of sensitivity for other analytes due to ion suppression caused by the contaminant.
-
High Background Noise: An overall increase in the baseline noise of the mass spectrometer.
Q3: How can I prevent contamination before it occurs?
Proactive measures are crucial for minimizing contamination. Best practices include:
-
Optimize LC Method: Develop a robust LC method with a sufficient gradient and wash step to ensure this compound is fully eluted from the column in each run.
-
Use Lower Concentrations: If possible, work with the lowest practical concentration of this compound.
-
Dedicated LC System: If feasible, dedicate an LC system and column for use with piperazine-containing compounds.
-
Proper Sample Preparation: Ensure complete dissolution of this compound in the sample solvent to prevent precipitation in the autosampler or injector.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion source contamination with this compound.
Problem: Persistent background signal of this compound is observed.
Step 1: Confirm the Source of Contamination
-
Action: Inject a series of blank solvents (ensure they are fresh and from a clean source) to confirm that the signal is not coming from a contaminated solvent.
-
Expected Outcome: If the signal persists, the contamination is likely within the LC-MS system.
Step 2: Isolate the Contamination to the LC or MS System
-
Action: Disconnect the LC from the mass spectrometer and infuse a clean solvent directly into the MS.
-
Expected Outcome:
-
Signal Persists: The contamination is within the mass spectrometer's ion source or ion optics. Proceed to Step 3.
-
Signal Disappears: The contamination is in the LC system (e.g., autosampler, injector, tubing, or column). Systematically clean or replace components of the LC system.
-
Step 3: Ion Source Cleaning
-
Action: Perform a thorough cleaning of the ion source components. Refer to the detailed experimental protocol below.
-
Expected Outcome: The background signal of this compound is significantly reduced or eliminated.
Problem: Ghost peaks of this compound appear in subsequent injections.
Step 1: Evaluate Carryover in the Autosampler
-
Action: Modify the autosampler wash method to include a stronger wash solvent or multiple wash cycles. A wash solution containing a small amount of acid (e.g., 0.1% formic acid) in a high organic solvent can be effective for basic compounds.
-
Expected Outcome: The intensity of the ghost peaks is reduced.
Step 2: Optimize the LC Gradient
-
Action: Extend the gradient elution or add a high-organic wash at the end of each run to ensure all of the this compound is eluted from the column.
-
Expected Outcome: Ghost peaks are eliminated from subsequent runs.
Quantitative Data Summary
| Parameter | Recommended Value/Action | Rationale |
| Autosampler Wash Solvent | 90:10 Acetonitrile:Water with 0.1% Formic Acid | The high organic content helps to dissolve the compound, while the acid helps to protonate the basic piperazine, reducing its interaction with surfaces. |
| Ion Source Cleaning Solvents | 1. 50:50 Methanol:Water (or Isopropanol:Water) 2. 100% Methanol (or Isopropanol) 3. 100% Acetonitrile | A step-wise cleaning with solvents of varying polarity ensures the removal of a wide range of contaminants. |
| Sonication Time for Parts | 15-20 minutes per solvent | Ensures thorough cleaning of all surfaces. |
Experimental Protocols
Protocol 1: Standard Ion Source Cleaning Procedure
Materials:
-
LC/MS-grade water, methanol, isopropanol, and acetonitrile
-
Lint-free swabs and wipes
-
Beakers
-
Ultrasonic bath
-
Appropriate personal protective equipment (gloves, safety glasses)
Methodology:
-
Vent the Instrument: Follow the manufacturer's instructions to safely vent the mass spectrometer.
-
Disassemble the Ion Source: Carefully disassemble the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's manual.
-
Initial Rinse: Rinse all disassembled metal parts with a 50:50 mixture of methanol and water to remove any loosely bound contaminants.
-
Sonication:
-
Place the metal parts in a beaker with a 50:50 solution of isopropanol and water.
-
Sonicate for 15-20 minutes.
-
Repeat the sonication with 100% isopropanol.
-
Finally, sonicate with 100% acetonitrile for 15-20 minutes.
-
-
Drying:
-
Carefully remove the parts from the solvent and allow them to air dry completely on a clean, lint-free surface.
-
Alternatively, you can gently dry the parts with a stream of high-purity nitrogen.
-
-
Reassembly and Pump Down:
-
Reassemble the ion source according to the manufacturer's instructions.
-
Pump down the mass spectrometer and allow it to stabilize.
-
Protocol 2: Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for diagnosing ion source contamination.
Protocol 3: Preventive Measures Workflow
Caption: Proactive steps to minimize the risk of contamination.
References
Resolving co-elution issues with 1-Nitropiperazine-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during experiments involving 1-Nitropiperazine-d8 as an internal standard.
Troubleshooting Guides
Issue: Poor Chromatographic Resolution Between 1-Nitropiperazine and this compound
Question: My analytical method is showing poor separation or complete co-elution between the analyte (1-Nitropiperazine) and the internal standard (this compound). How can I improve the resolution?
Answer:
Co-elution of a deuterated internal standard with its corresponding analyte is often desired to compensate for matrix effects. However, slight chromatographic shifts can occur due to the isotopic labeling, and in some cases, complete separation is needed for accurate quantification, especially if there is cross-contribution to the mass signals. Here are steps to troubleshoot and improve resolution:
1. Method Selection: HILIC vs. Reversed-Phase Chromatography
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like N-nitrosopiperazine, HILIC can provide better retention and selectivity. A study by Lapointe et al. (2020) successfully used a HILIC method for the quantification of N-nitrosopiperazine with this compound as the internal standard.[1]
-
Reversed-Phase (RP) Chromatography: While less common for this specific compound, RP chromatography can also be optimized. Consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
2. Mobile Phase Optimization:
-
Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. Although 1-Nitropiperazine is not strongly ionizable, pH adjustments can still influence its interaction with the stationary phase.
-
Additive Concentration: Modifying the concentration of additives like ammonium formate or formic acid can fine-tune the separation.
3. Gradient Modification:
-
Shallow Gradient: Employing a shallower gradient (i.e., a slower increase in the percentage of the strong eluting solvent) can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can also improve resolution.
4. Column and Hardware Considerations:
-
Column Chemistry: If using reversed-phase, switching to a column with a different ligand (e.g., from C18 to a phenyl or pentafluorophenyl (PFP) phase) can introduce different separation mechanisms (e.g., pi-pi interactions) and improve resolution.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) and/or a longer column will increase theoretical plates and, consequently, resolving power.
Issue: Analyte and Internal Standard Peaks are Separated, Leading to Inaccurate Quantification
Question: My analyte and internal standard are separating, and I'm observing high variability in my results. How can I achieve co-elution to better compensate for matrix effects?
Answer:
While resolution is sometimes desired, for many applications, especially those with significant matrix effects, co-elution of the analyte and its deuterated internal standard is crucial for accurate quantification.[2][3] Here’s how to encourage co-elution:
1. Adjusting Mobile Phase Composition:
-
Stronger Initial Conditions: Start with a higher percentage of the organic solvent in your gradient. This will reduce the initial retention and can cause the two peaks to merge.
-
Faster Gradient: A steeper gradient will move the compounds through the column more quickly, reducing the opportunity for them to separate.
2. Modifying Chromatographic Mode:
-
If you are using a highly retentive and selective method that is causing separation, consider switching to a less selective column or a different chromatographic mode (e.g., from a highly specific HILIC column to a more general-purpose one).
3. Temperature Adjustment:
-
Increasing the column temperature can sometimes reduce the separation between isotopologues, leading to better co-elution.
Illustrative Workflow for Troubleshooting Co-elution Issues
Caption: Troubleshooting workflow for co-elution issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotopically labeled (SIL) version of 1-Nitropiperazine. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[2] This means they behave similarly during sample preparation, chromatography, and ionization, which allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the typical mass transitions for 1-Nitropiperazine and this compound in MS/MS analysis?
A2: Based on a study by Lapointe et al. (2020), the following multiple reaction monitoring (MRM) transitions are used in positive electrospray ionization (+ESI) mode:[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Nitropiperazine | 116.1 | 85.1 |
| This compound | 124.0 | 93.0 |
These transitions correspond to the loss of a nitro group.[1]
Q3: Can the use of a deuterated standard like this compound affect retention time?
A3: Yes, a phenomenon known as the "isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is because the deuterium-carbon bond is slightly shorter and stronger than the hydrogen-carbon bond, which can lead to minor differences in polarity and interaction with the stationary phase. In HILIC, the effect may be different but is generally still present.
Q4: What are the key considerations when developing a new LC-MS method for 1-Nitropiperazine using this compound?
A4: The key considerations are:
-
Chromatographic Mode: Choose between HILIC and reversed-phase based on the polarity of the analyte and the desired retention characteristics. HILIC is often preferred for polar nitrosamines.[1]
-
Column Selection: Select a column that provides good peak shape and retention.
-
Mobile Phase: Optimize the mobile phase composition (organic solvent, aqueous phase, and additives) to achieve the desired retention and selectivity.
-
Mass Spectrometry Parameters: Optimize MS parameters, including ionization source conditions (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, MRM transitions).
-
Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to relevant guidelines.
Logical Relationship of Method Development Parameters
Caption: Key stages in LC-MS method development.
Experimental Protocols
Protocol: Quantification of N-Nitrosopiperazine using this compound by HILIC-MS/MS
This protocol is adapted from the method described by Lapointe et al. (2020) for the analysis of N-nitrosopiperazine in wastewater.[1]
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Spike the aqueous sample with this compound internal standard.
-
Load the sample onto an SLE cartridge.
-
Elute the analytes with dichloromethane.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS System
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
3. Chromatographic Conditions
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate.
-
Gradient:
Time (min) %A %B 0.0 5 95 6.0 40 60 8.0 40 60 10.0 5 95 | 15.0 | 5 | 95 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) N-Nitrosopiperazine 116.1 85.1 12 | N-Nitrosopiperazine-d8 | 124.0 | 93.0 | 12 |
5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Quantify the analyte concentration using a calibration curve constructed from the peak area ratios of standards with known concentrations.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicompo… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Calibration Curve Nonlinearity for 1-Nitropiperazine-d8
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Nitropiperazine-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of this compound, with a specific focus on calibration curve nonlinearity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is the deuterated form of 1-Nitropiperazine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is commonly used as a stable isotope-labeled internal standard (SIL-IS).[1][2] The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the non-labeled analyte of interest (in this case, 1-Nitropiperazine or a structurally similar compound). This allows it to co-elute with the analyte and experience similar effects from the sample matrix and instrument variability, thus providing a more accurate and precise quantification.
Q2: I am observing a non-linear calibration curve for my assay with this compound. What are the most common causes?
A2: Nonlinearity in calibration curves for LC-MS/MS analyses is a common issue and can stem from several factors.[1][2] The most frequent causes include:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue extracts) can interfere with the ionization of the analyte and internal standard, leading to either ion suppression or enhancement.[3][4]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[2]
-
Ion Source Saturation: Similar to detector saturation, the ion source can reach a limit in its ability to efficiently ionize the analyte at high concentrations.[5]
-
Issues with the Internal Standard: Problems with the concentration or purity of the this compound internal standard can lead to inconsistent analyte-to-internal standard ratios.
-
Suboptimal Sample Preparation: Inefficient sample cleanup can lead to significant matrix effects and other interferences.[6]
Q3: How can I determine if matrix effects are the cause of my nonlinearity?
A3: A standard addition experiment is a reliable method to assess matrix effects. This involves analyzing the sample matrix spiked with varying known concentrations of the analyte. If the slope of the calibration curve in the matrix is significantly different from the slope of the calibration curve in a clean solvent, it indicates the presence of matrix effects.
Q4: What does detector saturation look like on a calibration curve, and how can I address it?
A4: Detector saturation typically manifests as a "flattening" or plateauing of the calibration curve at higher concentrations.[7] The response no longer increases proportionally with the concentration. To address this, you can try reducing the sample concentration by dilution, decreasing the injection volume, or adjusting the mass spectrometer's detector gain or using a less abundant isotope for quantification.[8]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Calibration Curve Nonlinearity
This guide provides a systematic approach to identifying the root cause of a non-linear calibration curve for this compound.
Step 1: Visual Inspection of the Calibration Curve and Raw Data
-
Action: Plot the response (analyte area / internal standard area) versus the concentration.
-
Observation 1: Does the curve appear to bend or plateau at the higher concentration points?
-
Possible Cause: Detector or ion source saturation.
-
-
Observation 2: Is there high variability or a non-proportional response at the lower concentration points?
-
Possible Cause: Poor signal-to-noise, matrix effects, or issues with the limit of quantification (LOQ).
-
-
Observation 3: Are the responses of the internal standard (this compound) consistent across all calibration standards?
-
Possible Cause: If inconsistent, there may be an issue with the internal standard addition or stability.
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting nonlinearity:
Caption: A decision tree for troubleshooting calibration curve nonlinearity.
Guide 2: Mitigating Matrix Effects
If matrix effects are suspected, the following steps can help to reduce their impact.
Experimental Protocol: Standard Addition for Matrix Effect Evaluation
-
Prepare a Blank Matrix Sample: Obtain a sample of the biological matrix that is free of the analyte.
-
Spike the Matrix: Create a series of calibration standards by spiking the blank matrix with known concentrations of 1-Nitropiperazine.
-
Prepare Solvent Standards: Prepare a parallel set of calibration standards in a clean solvent (e.g., methanol/water).
-
Add Internal Standard: Add a constant concentration of this compound to all matrix and solvent standards.
-
Analyze Samples: Analyze both sets of standards using the established LC-MS/MS method.
-
Compare Slopes: Plot the calibration curves for both the matrix and solvent standards. A significant difference in the slopes indicates the presence of matrix effects.
Data Presentation: Example of Matrix Effect Evaluation
| Concentration (ng/mL) | Response in Solvent (Analyte/IS Ratio) | Response in Matrix (Analyte/IS Ratio) |
| 1 | 0.12 | 0.08 |
| 5 | 0.61 | 0.42 |
| 10 | 1.22 | 0.85 |
| 50 | 6.15 | 4.31 |
| 100 | 12.30 | 8.61 |
| Slope | 0.123 | 0.086 |
In this example, the slope of the calibration curve in the matrix is significantly lower than in the solvent, indicating ion suppression.
Strategies to Reduce Matrix Effects:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to better separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Guide 3: Addressing Detector and Ion Source Saturation
Saturation effects are common at high analyte concentrations. The following guide provides steps to identify and resolve this issue.
Experimental Protocol: Investigating Saturation
-
Prepare a High-Concentration Standard: Prepare a calibration standard at the highest concentration of your curve.
-
Serial Dilution: Perform a series of dilutions of the high-concentration standard.
-
Analyze Samples: Inject the undiluted and diluted standards.
-
Evaluate Linearity: Check if the response decreases proportionally with the dilution. If a 1:2 dilution does not result in a halving of the response, saturation is likely occurring.
Data Presentation: Example of Detector Saturation
| Concentration (ng/mL) | Expected Response (Linear) | Observed Response | % Difference |
| 500 | 50.0 | 50.1 | 0.2% |
| 1000 | 100.0 | 95.2 | -4.8% |
| 2000 | 200.0 | 150.3 | -24.9% |
| 4000 | 400.0 | 155.1 | -61.2% |
This table shows that at concentrations above 500 ng/mL, the observed response deviates significantly from the expected linear response, indicating saturation.
Strategies to Mitigate Saturation:
-
Reduce Analyte Concentration: Dilute samples that are expected to have high concentrations of the analyte.
-
Decrease Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer.
-
Adjust MS Parameters:
-
Increase Collision Energy (CE): This can sometimes reduce the signal of the primary transition.
-
Use a Less Abundant Isotope or Fragment Ion: Quantify using a less intense product ion that is less likely to saturate the detector.
-
Adjust Detector Gain: Lowering the detector gain can extend the linear dynamic range.
-
Signaling Pathway for Saturation Troubleshooting
Caption: Workflow for confirming and addressing detector saturation.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pharmpk.com [pharmpk.com]
Technical Support Center: Enhancing 1-Nitropiperazine-d8 Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 1-Nitropiperazine-d8 detection.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most sensitive and widely used techniques for the quantitative analysis of this compound.[1][2] These methods offer high selectivity and low detection limits, making them ideal for trace-level analysis in complex matrices.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: To enhance sensitivity in your LC-MS/MS analysis, consider the following:
-
Optimization of Mass Spectrometry Parameters: Ensure that the Multiple Reaction Monitoring (MRM) transitions, collision energy, and other source parameters are optimized for this compound.
-
Chromatographic Separation: Improve chromatographic peak shape and reduce matrix effects by optimizing the mobile phase composition, gradient, and column chemistry.
-
Sample Preparation: Employ a robust sample preparation method to effectively remove interferences and concentrate the analyte. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective techniques.[1]
-
High-Quality Reagents: Use high-purity solvents and reagents to minimize background noise.
Q3: What are the common challenges when working with deuterated internal standards like this compound?
A3: While highly effective for quantification, deuterated internal standards can present challenges. A primary concern is the potential for deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can lead to an underestimation of the analyte concentration. To mitigate this, it is advisable to avoid storing deuterated compounds in acidic or basic solutions for extended periods.[3]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for the quantification of this compound?
A4: Yes, NMR spectroscopy can be used for quantitative analysis (qNMR).[4] The integral of an NMR signal is directly proportional to the number of nuclei, allowing for accurate quantification without the need for an identical internal standard. However, the sensitivity of NMR is generally lower than that of mass spectrometry-based methods. For trace-level detection, LC-MS/MS or GC-MS/MS is preferred.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Suboptimal MS parameters. | Optimize MRM transitions, collision energy, and source parameters (e.g., spray voltage, gas flows, temperature).[1] |
| Poor chromatographic peak shape. | Optimize mobile phase, gradient, and column. Ensure column is not clogged or degraded. | |
| Matrix effects (ion suppression). | Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.[5][6][7] | |
| Inefficient ionization. | Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters. | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the LC system and mass spectrometer.[8] |
| Interfering matrix components. | Enhance sample preparation to remove co-eluting interferences. | |
| Electronic noise. | Check for proper grounding and electrical connections. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper solvent mixing and degassing. |
| Column temperature variation. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime. | |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Secondary interactions with the stationary phase. | Use a column with a different chemistry or add a mobile phase additive to reduce secondary interactions. |
Sample Preparation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction. | Optimize the extraction solvent, pH, and extraction time. Consider a different extraction technique (e.g., SPE instead of LLE). |
| Analyte degradation. | Ensure sample stability by controlling temperature and pH during preparation. | |
| Incomplete elution from SPE cartridge. | Optimize the elution solvent and volume. Ensure the cartridge is not overloaded. | |
| High Matrix Effects | Insufficient removal of interfering compounds. | Incorporate additional cleanup steps in the sample preparation protocol, such as a wash step in SPE or a back-extraction in LLE. |
| Co-elution of matrix components with the analyte. | Adjust the chromatographic conditions to separate the analyte from interfering peaks. | |
| Sample-to-Sample Variability | Inconsistent sample handling. | Standardize all sample preparation steps, including volumes, times, and temperatures. |
| Inhomogeneous sample. | Ensure the sample is thoroughly mixed before taking an aliquot for extraction. |
Quantitative Data
Table 1: LC-MS/MS Parameters for this compound Detection
| Parameter | Value | Reference |
| Parent Ion (m/z) | 124.0 | [1] |
| Product Ion (m/z) | 93.0 | [1] |
| Collision Energy (V) | 12 | [1] |
| Ionization Mode | Positive Electrospray (+ESI) | [1] |
Table 2: Typical Performance Characteristics for Nitrosamine Analysis
| Parameter | Typical Range | Notes |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | Highly dependent on the matrix and instrumentation.[1] |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | Typically 3-5 times the LOD.[1] |
| Linearity (R²) | > 0.99 | Essential for accurate quantification. |
| Recovery (%) | 80 - 120% | Indicates the efficiency of the sample preparation method. |
| Precision (RSD %) | < 15% | Measures the reproducibility of the method. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Objective: To extract this compound from an aqueous sample and minimize matrix interference.
-
Materials: SLE+ cartridge, dichloromethane, ethyl acetate, methanol, nitrogen evaporator.
-
Procedure:
-
Pre-treat the sample by adjusting the pH if necessary.
-
Load the aqueous sample onto the SLE+ cartridge and wait for it to be absorbed.
-
Elute the analyte with a water-immiscible organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Objective: To achieve sensitive and selective detection of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate) and/or formic acid.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution program should be optimized to provide good peak shape and separation from matrix components.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: 124.0 → 93.0 m/z.[1]
-
Collision Energy: Optimize around 12 V.[1]
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low sensitivity issues.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alpaipars.com [alpaipars.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using 1-Nitropiperazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical development and research. The choice of an appropriate internal standard is critical for robust and reliable analytical methods. This guide provides a comparative overview of the validation of analytical methods using 1-Nitropiperazine-d8, a deuterated internal standard. Due to a lack of direct comparative studies for this compound, this guide leverages data from structurally similar and commonly analyzed nitrosamines, such as 1-methyl-4-nitrosopiperazine (MNP) and N-nitrosopiperazine, to illustrate the principles and expected performance.
The Gold Standard: Isotope Dilution with LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the trace-level quantification of nitrosamine impurities in pharmaceutical products due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[2] This is because the physicochemical properties of the deuterated standard are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[3]
Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards
While direct comparative data for this compound is limited, studies on similar compounds demonstrate the superiority of isotopically labeled internal standards (ILIS) over structural analogs. One study comparing ILIS and analog internal standards (ANIS) for the analysis of immunosuppressive drugs found that while both provided acceptable within-day and between-day imprecision (<10% and <8%, respectively) and trueness (91%-110%), the ILIS are generally considered superior.[3] However, the study also concluded that ANIS can be suitable if carefully selected and validated.[3] For nitrosamine analysis, where trace-level detection is crucial, the use of a deuterated internal standard like MNP-d4 is common practice.[1]
Table 1: Comparison of Internal Standard Approaches for Nitrosamine Analysis
| Feature | Isotope-Labeled Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Principle | Co-elutes with the analyte and has the same chemical behavior. | Has a similar chemical structure but different mass. |
| Accuracy & Precision | High, effectively corrects for matrix effects and extraction variability.[3] | Can be high, but more susceptible to differential matrix effects and extraction recovery.[4] |
| Method Development | Generally more straightforward as it tracks the analyte's behavior closely. | Requires careful selection to ensure similar chromatographic and ionization behavior.[4] |
| Cost & Availability | Can be more expensive and less readily available. | Often more readily available and less expensive. |
Alternative Analytical Techniques: LC-MS/MS vs. GC-MS
Both LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for the analysis of nitrosamines.[1] The choice of technique often depends on the volatility and thermal stability of the analyte. For less volatile and more polar compounds like N-nitrosopiperazine, LC-MS-based methods are often preferred.[5]
Table 2: Comparison of LC-MS/MS and GC-MS for Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS |
| Applicability | Suitable for a wide range of polar and non-polar compounds.[1] | Best for volatile and thermally stable compounds.[1] |
| Sample Preparation | Often involves liquid-liquid extraction or solid-phase extraction.[1] | May require derivatization for less volatile compounds. |
| Sensitivity & Selectivity | Generally offers high sensitivity and selectivity.[1] | Can also achieve high sensitivity, especially with a tandem mass spectrometer (GC-MS/MS).[6] |
| Matrix Effects | Susceptible to ion suppression or enhancement.[1] | Can be affected by non-volatile matrix components. |
Experimental Protocols
Below are representative experimental protocols for the analysis of nitrosamines using LC-MS/MS with a deuterated internal standard, which can be adapted for a method using this compound.
Sample Preparation (Adapted from MNP Analysis)[1]
-
Extraction: Weigh approximately 135 mg of the sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., this compound in methanol).
-
Solvent Addition: Add an appropriate extraction solvent (e.g., methanol).
-
Vortexing and Sonication: Vortex the mixture to ensure thorough mixing and sonicate for a specified time to facilitate extraction.
-
Centrifugation: Centrifuge the sample to pellet solid materials.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF) into an autosampler vial for analysis.
LC-MS/MS Method (Adapted from MNP Analysis)[1]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Purospher® STAR Phenyl column.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.
Table 3: Example Validation Data for an LC-MS/MS Method for MNP using MNP-d4 Internal Standard [1]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.51–48.62 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 |
| Accuracy (Recovery) | 100.38 ± 3.24% |
| Precision (RSD) | < 2.6% |
| Limit of Quantification (LOQ) | 0.51 ng/mL |
Visualizing the Workflow
The following diagrams illustrate a typical workflow for analytical method validation and the formation of nitrosamine impurities.
Caption: A generalized workflow for the development and validation of an analytical method.
Caption: A simplified diagram illustrating the formation of N-nitrosamine impurities.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
The Unseen Guardian: Enhancing Accuracy and Precision in Nitrosamine Analysis with 1-Nitropiperazine-d8
A Comparative Guide to Internal Standards in the Quantification of N-Nitrosopiperazine
In the landscape of pharmaceutical and environmental analysis, the precise and accurate quantification of potentially carcinogenic N-nitrosamines is of paramount importance. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of 1-Nitropiperazine-d8 as an internal standard against other alternatives for the quantification of N-nitrosopiperazine, supported by experimental data and detailed methodologies.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their key advantage lies in their near-identical physicochemical properties to the target analyte. Co-eluting with the analyte, they experience similar ionization suppression or enhancement effects and behave almost identically during sample extraction and cleanup. This co-behavior allows for effective compensation for variations in the analytical process, leading to superior accuracy and precision. Regulatory bodies, including the European Medicines Agency (EMA), have shown a strong preference for the use of SIL-ISs in bioanalytical method validations.
Performance of this compound: A Data-Driven Assessment
While comprehensive public validation reports for this compound are not extensively available, its performance can be robustly inferred from studies utilizing it and from data on closely related deuterated nitrosopiperazine analogues.
A key study by Comtois-Marotte et al. (2020) successfully employed this compound for the trace-level quantification of N-nitrosopiperazine in complex matrices like treated wastewater.[1] The method, utilizing Supported Liquid Extraction (SLE) followed by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), demonstrated excellent linearity.[1]
Table 1: Performance Characteristics of this compound in N-Nitrosopiperazine Analysis
| Parameter | Observed Performance | Source |
| Analyte | N-Nitrosopiperazine | Comtois-Marotte et al., 2020[1] |
| Internal Standard | This compound | Comtois-Marotte et al., 2020[1] |
| Linearity (R²) | 0.9918 | Comtois-Marotte et al., 2020[1] |
| Method Limit of Quantification (MLOQ) | 0.25 µg/L | Comtois-Marotte et al., 2020[1] |
To further illustrate the expected high performance of this compound, we can examine the validation data for a structurally similar deuterated internal standard, 1-methyl-4-nitrosopiperazine-d4 (MNP-d4), used for the analysis of 1-methyl-4-nitrosopiperazine (MNP). A study by Li et al. (2023) provides detailed validation results for this analogous pair.
Table 2: Validation Data for the Closely Related MNP-d4 Internal Standard
| Parameter | Observed Performance | Source |
| Analyte | 1-Methyl-4-nitrosopiperazine (MNP) | Li et al., 2023 |
| Internal Standard | 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) | Li et al., 2023 |
| Recovery | 100.38 ± 3.24% | Li et al., 2023 |
| Precision (RSD) | < 2.6% | Li et al., 2023 |
| Linearity (R²) | ≥ 0.999 | Li et al., 2023 |
The exceptional recovery and precision demonstrated by MNP-d4 strongly support the expectation of similar high-level performance from this compound in the analysis of N-nitrosopiperazine.
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards are non-deuterated structural analogues or compounds with similar chemical properties. While more readily available and often less expensive, these alternatives present significant drawbacks in terms of accuracy and precision.
Table 3: Comparison of this compound with a Non-Deuterated Structural Analogue
| Feature | This compound (Deuterated) | Non-Deuterated Structural Analogue |
| Chromatographic Co-elution | Nearly identical to analyte | May differ slightly, leading to differential matrix effects. |
| Correction for Matrix Effects | High | Moderate to Low |
| Correction for Extraction Variability | High | Moderate |
| Accuracy | Excellent | Good to Fair |
| Precision | Excellent | Good to Fair |
| Regulatory Acceptance | Highly Preferred | May require more extensive validation |
The use of a non-deuterated internal standard introduces a higher risk of inaccurate quantification due to potential differences in how the standard and the analyte respond to the complexities of the sample matrix and the analytical system.
Experimental Protocols
The following is a detailed methodology for the quantification of N-nitrosopiperazine using this compound as an internal standard, based on the work of Comtois-Marotte et al. (2020).[1]
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Spike the aqueous sample with a known concentration of this compound solution.
-
Load the sample onto an SLE cartridge.
-
Allow the sample to absorb onto the diatomaceous earth support for 5-10 minutes.
-
Elute the analytes with an immiscible organic solvent (e.g., dichloromethane).
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-MS analysis.
2. Liquid Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: A suitable HILIC column (e.g., ethylene-bridged hybrid amide stationary phase).
-
Mobile Phase A: Water with an appropriate buffer (e.g., ammonium formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution program to achieve separation of N-nitrosopiperazine.
-
Injection Volume: A defined volume of the reconstituted sample extract.
3. Mass Spectrometry: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) Mode
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Data Analysis: Quantify N-nitrosopiperazine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for N-nitrosopiperazine quantification.
Logical Relationship of Internal Standard Choice to Data Quality
Caption: Impact of internal standard choice on data quality.
References
The Analytical Edge: Unveiling the Performance of 1-Nitropiperazine-d8 in Linearity and Range Determination
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical determinant of an assay's performance, directly impacting the accuracy and reproducibility of results. This guide provides a comprehensive comparison of 1-Nitropiperazine-d8, a deuterated internal standard, with its non-deuterated counterparts, focusing on the key performance characteristics of linearity and analytical range. Through the presentation of experimental data and detailed protocols, this document serves as a resource for researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies.
Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. The near-identical physicochemical properties of a deuterated standard to its analyte counterpart ensure that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variability in the analytical process.
To illustrate the performance advantages of this approach, we present a comparative summary of validation data from studies employing deuterated and non-deuterated internal standards for the analysis of piperazine derivatives.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Method with Deuterated Internal Standard (MNP-d4 for MNP Analysis)[1] | Method with Non-Deuterated Internal Standard (Pentedrone for Piperazine Derivatives) |
| Analyte | 1-Methyl-4-nitrosopiperazine (MNP) | Various Piperazine Derivatives (BZP, mCPP, TFMPP, etc.) |
| Linearity (R²) | ≥ 0.999 | Not explicitly stated, but method was validated. |
| Linear Range | 0.51 – 48.62 ng/mL | 0.5 - 7 µg/mL |
| Limit of Detection (LOD) | 0.15 ng/mL | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.51 ng/mL | Not explicitly stated. |
While the study utilizing a non-deuterated internal standard did not report specific quantitative values for linearity and sensitivity in the same manner, the significantly lower limit of quantification (LOQ) and wider dynamic range demonstrated in the method using the deuterated analog (MNP-d4) highlight the superior performance often achieved with this type of internal standard.[1] For instance, a study utilizing N-nitrosopiperazine-d8 for the quantification of N-nitrosopiperazine reported a linearity of R² > 0.99 over a concentration range of 0.10 – 5.0 µg/L, with a target LOQ of < 1 µg/L.
The enhanced performance of deuterated standards can be attributed to their ability to co-elute with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer source. This leads to a more accurate and precise quantification across a wider range of concentrations.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical understanding of how these internal standards are employed, we outline a typical experimental protocol for the quantification of a piperazine derivative using a deuterated internal standard, based on methodologies described in the scientific literature.
Experimental Protocol: Quantification of 1-Methyl-4-nitrosopiperazine (MNP) using MNP-d4 Internal Standard[1]
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Add 1.0 mL of a 20 ng/mL solution of MNP-d4 in methanol (Internal Standard).
-
Add 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Bring the volume to 10 mL with methanol and mix thoroughly.
-
Centrifuge the solution at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MNP: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).
-
MNP-d4: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (MNP) to the internal standard (MNP-d4).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of the analyte in the samples is then determined from the calibration curve using linear regression.
Visualizing the Workflow
To further clarify the analytical process, the following diagram illustrates a typical workflow for a bioanalytical method utilizing a deuterated internal standard.
Conclusion
The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. The data presented in this guide strongly supports the superiority of deuterated internal standards, such as this compound, for achieving exceptional linearity, a wide dynamic range, and low limits of detection and quantification. While the initial cost of a stable isotope-labeled standard may be higher than that of a structural analog, the long-term benefits of improved data quality, reduced method variability, and increased confidence in analytical results provide a compelling rationale for their use in demanding research and regulated environments. By understanding the performance characteristics and implementing well-defined experimental protocols, researchers can harness the full potential of this compound to ensure the integrity and accuracy of their analytical data.
References
A Researcher's Guide to Calculating the Limit of Detection and Quantification Using 1-Nitropiperazine-d8 as an Internal Standard
In the landscape of analytical chemistry, particularly within drug development and safety assessment, the precise quantification of trace-level impurities is paramount. 1-Nitropiperazine-d8, a deuterated analog of the potential genotoxic impurity 1-nitropiperazine, serves as a critical internal standard in mass spectrometry-based methods to ensure accurate and reliable measurements. This guide provides a comprehensive comparison of methodologies for calculating the limit of detection (LOD) and limit of quantification (LOQ) when utilizing this compound, offering researchers and scientists a foundation for robust bioanalytical method validation.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.[1] Regulatory bodies like the FDA and EMA provide guidelines for establishing these parameters, which are crucial for the validation of analytical methods.[2]
Several methods are employed to calculate LOD and LOQ, with the most common being the signal-to-noise (S/N) ratio and the calibration curve method.
-
Signal-to-Noise (S/N) Ratio: This approach defines the LOD as the concentration at which the analyte signal is three times the background noise, and the LOQ as the concentration where the signal is ten times the noise level.[3]
-
Calibration Curve Method: This method utilizes the standard deviation of the response and the slope of the calibration curve. The LOD is typically calculated as (3.3 * σ) / S, and the LOQ as (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3]
Experimental Protocol: Quantification of N-Nitrosopiperazine Using this compound Internal Standard
This section details a validated experimental protocol for the quantification of N-nitrosopiperazine in a complex matrix, such as treated wastewater, using this compound as an internal standard. This method can be adapted for other matrices with appropriate validation.
1. Sample Preparation and Extraction:
-
A supported liquid extraction (SLE) technique is employed for sample cleanup and concentration.
-
The aqueous sample is loaded onto a diatomaceous earth SLE cartridge.
-
The analytes, including N-nitrosopiperazine and the internal standard, are then eluted with an immiscible organic solvent.
2. Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography (LC): Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for the separation of the polar nitrosamine.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (+ESI) and multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
MRM Transitions:
-
Internal Standard Concentration: A constant concentration of 10 µg/L of this compound is added to all samples and calibration standards.[4]
3. Calibration and Quantification:
-
Calibration curves are prepared using matrix-matched standards containing known concentrations of N-nitrosopiperazine and a constant concentration of the this compound internal standard.
-
The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.
4. Determination of LOD and LOQ:
-
The Method Limit of Quantification (MLOQ) is determined as 10 times the standard deviation of replicate measurements at the lowest concentration, divided by the slope of the calibration curve.[5]
-
The Method Limit of Detection (MLOD) is calculated as 3 times the standard deviation of replicate measurements at the lowest concentration, divided by the slope of the calibration curve.[5]
Performance Data and Comparison with Alternatives
The selection of an appropriate internal standard is critical for the accuracy and precision of a quantitative bioanalytical method. Deuterated internal standards like this compound are often considered the "gold standard" due to their similar chemical and physical properties to the analyte, leading to co-elution and compensation for matrix effects.[2][6] However, other stable isotope-labeled or structural analog internal standards can also be employed.
Below is a comparative table summarizing the performance of this compound and potential alternatives for the analysis of nitrosamines and related compounds.
| Internal Standard | Analyte | Matrix | Method | LOQ of Analyte | Reference |
| This compound | N-Nitrosopiperazine | Treated Wastewater | HILIC-MS/MS | 0.25 µg/L | [4] |
| 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) | 1-Methyl-4-nitrosopiperazine (MNP) | Drug Product | LC-MS/MS | 0.51 ng/mL | [7] |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | N-Nitrosodimethylamine (NDMA) | Human Plasma and Urine | LC-MS/MS | 15.6 pg/mL | [5] |
| 1-(3-Chlorophenyl)piperazine-D8 HCl | 1-(3-Chlorophenyl)piperazine | Urine or Blood | GC/MS or LC-MS/MS | Not specified | [8] |
Key Considerations for Internal Standard Selection:
-
Isotopic Purity: High isotopic purity of the deuterated standard is essential to prevent signal interference with the native analyte.
-
Chemical Stability: The internal standard must be stable throughout the sample preparation and analysis process.
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to effectively compensate for matrix effects and variations in instrument response.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logic behind the comparison of internal standards, the following diagrams are provided.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Comparison of internal standard options.
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-(3-Chlorophenyl)piperazine-D8 HCl | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
Navigating Analytical Rigor: A Guide to Robustness Testing of 1-Nitropiperazine-d8 Based Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the reliability of quantitative methods is paramount. The use of isotopically labeled internal standards, such as 1-Nitropiperazine-d8, is a cornerstone of bioanalytical and pharmaceutical quality control assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the principles and practices of robustness testing for analytical methods employing this compound, comparing it with potential alternatives and underscoring the importance of this validation parameter.
The Imperative of Robustness in Analytical Methods
An analytical method's robustness is its ability to remain unaffected by small, deliberate variations in method parameters.[1] This characteristic ensures the method's reliability and transferability between different laboratories, instruments, and analysts. The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 emphasize that robustness should be evaluated during method development to ensure the procedure is fit for its intended purpose throughout its lifecycle.[2][3][4]
Robustness testing involves intentionally varying critical method parameters and observing the impact on the analytical results.[4][5] For a typical LC-MS/MS method utilizing this compound as an internal standard, these parameters often include:
-
Mobile Phase Composition: Variations in the percentage of organic and aqueous phases.
-
Mobile Phase pH: Small changes in the pH of the aqueous phase.
-
Column Temperature: Fluctuations in the temperature of the analytical column.
-
Flow Rate: Minor adjustments to the mobile phase flow rate.
-
Instrument Parameters: Variations in mass spectrometer settings (e.g., collision energy, ion source temperature).
Comparative Analysis: this compound vs. Alternative Standards
The choice of an internal standard is critical to the robustness of an analytical method. This compound, being a deuterated analog of a potential nitrosamine impurity, offers significant advantages in LC-MS/MS analysis due to its similar chemical and physical properties to the analyte of interest. This similarity ensures that it behaves comparably during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.
Let's consider a hypothetical comparison between a method using this compound and one using a non-isotopically labeled, structurally similar compound as an internal standard.
Table 1: Comparison of Internal Standard Performance in Robustness Testing
| Parameter Varied | Method with this compound (Deuterated IS) | Method with Non-Deuterated Structural Analog IS | Rationale for Difference |
| Mobile Phase Composition (±2% Organic) | Minimal impact on analyte/IS peak area ratio. | Significant variation in analyte/IS peak area ratio. | The deuterated IS co-elutes and experiences similar chromatographic shifts as the analyte, maintaining a stable ratio. The non-deuterated analog may have different retention behavior, leading to ratio instability with mobile phase changes. |
| Mobile Phase pH (±0.2 units) | Negligible effect on quantitation. | Potential for significant changes in accuracy and precision. | The ionization efficiency of the analyte and deuterated IS are nearly identical and change proportionally with pH. The alternative IS may have a different pKa, leading to disproportionate changes in ionization and inaccurate results. |
| Column Temperature (±5 °C) | Consistent peak shape and resolution. | Variable peak shape and potential for co-elution with interferences. | Similar thermodynamic properties lead to consistent chromatographic behavior for the analyte and deuterated IS. The alternative may exhibit different retention time shifts with temperature, affecting integration and accuracy. |
| Flow Rate (±0.05 mL/min) | Stable retention times and peak areas for both analyte and IS. | Inconsistent peak areas and retention time shifts. | The analyte and deuterated IS respond similarly to changes in flow rate. The alternative standard's response may differ, leading to variability in the results. |
Experimental Protocol for Robustness Testing
The following is a generalized experimental protocol for the robustness testing of an LC-MS/MS method for the quantification of a nitrosamine impurity using this compound as an internal standard. This protocol is based on the principles outlined in ICH guidelines.[1][2][3][6]
Objective: To assess the robustness of the analytical method by evaluating the impact of deliberate variations in key chromatographic parameters on the accuracy and precision of the results.
Materials:
-
Analyte reference standard
-
This compound internal standard
-
Control matrix (e.g., drug product placebo)
-
HPLC or UHPLC grade solvents and reagents
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples: Prepare a set of calibration standards and QC samples (low, medium, and high concentrations) in the control matrix, spiked with a constant concentration of this compound.
-
Nominal Method Conditions: Analyze the standard and QC samples using the established, validated analytical method to generate baseline data.
-
Systematic Variation of Parameters: Deliberately vary the following parameters, one at a time, from the nominal conditions. The range of variation should be small but realistic.
-
Mobile Phase Composition: ±2% of the organic modifier.
-
Mobile Phase pH: ±0.2 pH units.
-
Column Temperature: ±5 °C from the nominal temperature.
-
Flow Rate: ±0.05 mL/min from the nominal flow rate.
-
-
Analysis of Samples under Varied Conditions: For each parameter variation, inject a full set of calibration standards and QC samples.
-
Data Evaluation:
-
Calculate the concentration of the analyte in the QC samples for each condition.
-
Determine the percent deviation of the results obtained under the varied conditions from the results obtained under the nominal conditions.
-
Evaluate system suitability parameters such as peak asymmetry, resolution, and signal-to-noise ratio for each condition.
-
Acceptance Criteria: The method is considered robust if the results for the QC samples under all varied conditions are within the acceptance criteria for accuracy and precision (e.g., ±15% deviation from the nominal value, with a coefficient of variation ≤15%). System suitability parameters should also remain within their established limits.
Table 2: Example Data from a Robustness Study
| Parameter Varied | QC Low (Nominal: 10 ng/mL) | QC Medium (Nominal: 50 ng/mL) | QC High (Nominal: 100 ng/mL) |
| Nominal Conditions | Mean: 10.2 ng/mL, %CV: 3.5% | Mean: 50.8 ng/mL, %CV: 2.8% | Mean: 99.5 ng/mL, %CV: 2.1% |
| Mobile Phase (+2% Organic) | Mean: 10.5 ng/mL, %Dev: +2.9% | Mean: 51.2 ng/mL, %Dev: +0.8% | Mean: 101.2 ng/mL, %Dev: +1.7% |
| Mobile Phase (-2% Organic) | Mean: 9.9 ng/mL, %Dev: -2.9% | Mean: 49.7 ng/mL, %Dev: -2.2% | Mean: 98.1 ng/mL, %Dev: -1.4% |
| pH (+0.2) | Mean: 10.1 ng/mL, %Dev: -1.0% | Mean: 50.5 ng/mL, %Dev: -0.6% | Mean: 99.8 ng/mL, %Dev: +0.3% |
| pH (-0.2) | Mean: 10.3 ng/mL, %Dev: +1.0% | Mean: 51.0 ng/mL, %Dev: +0.4% | Mean: 100.5 ng/mL, %Dev: +1.0% |
| Temperature (+5 °C) | Mean: 10.4 ng/mL, %Dev: +2.0% | Mean: 50.9 ng/mL, %Dev: +0.2% | Mean: 100.1 ng/mL, %Dev: +0.6% |
| Temperature (-5 °C) | Mean: 10.0 ng/mL, %Dev: -2.0% | Mean: 49.9 ng/mL, %Dev: -1.8% | Mean: 98.9 ng/mL, %Dev: -0.6% |
| Flow Rate (+0.05 mL/min) | Mean: 9.8 ng/mL, %Dev: -3.9% | Mean: 49.5 ng/mL, %Dev: -2.6% | Mean: 97.8 ng/mL, %Dev: -1.7% |
| Flow Rate (-0.05 mL/min) | Mean: 10.6 ng/mL, %Dev: +3.9% | Mean: 51.5 ng/mL, %Dev: +1.4% | Mean: 101.8 ng/mL, %Dev: +2.3% |
%Dev = Percent Deviation from Nominal %CV = Coefficient of Variation
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing a robustness study.
Caption: Workflow for robustness testing of an analytical method.
Conclusion
The robustness of an analytical method is a critical attribute that ensures its reliability and longevity. For methods employing this compound as an internal standard, a systematic evaluation of the impact of minor variations in operational parameters is essential. The use of a deuterated internal standard inherently enhances the robustness of LC-MS/MS methods by providing superior compensation for analytical variability compared to non-isotopically labeled alternatives. By following a well-defined experimental protocol and establishing clear acceptance criteria, researchers and drug development professionals can have high confidence in the data generated by their analytical methods, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
A Comparative Guide to 1-Nitropiperazine-d8 and Other Deuterated Standards in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Nitropiperazine-d8 with other deuterated internal standards used in sensitive analytical methodologies, particularly for the quantification of N-nitrosopiperazine and related compounds. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical and pharmaceutical impurity testing. This document outlines the performance characteristics of this compound, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical needs.
Performance Comparison of Deuterated Standards
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) analog of the analyte. Deuterated standards, such as this compound, are widely used due to their cost-effectiveness and commercial availability. However, their performance can be influenced by factors like isotopic purity and stability.
Table 1: Comparison of this compound with Other Stable Isotope-Labeled Standards
| Feature | This compound | Other Deuterated Standards (General) | ¹³C- or ¹⁵N-Labeled Standards |
| Isotopic Purity | >98% (Lot-specific, e.g., 98.6% with d8 as the major isotopologue)[1] | Typically >98% | Generally >99% |
| Potential for H/D Exchange | Low, as deuterium atoms are on carbon atoms. | Can be a concern if deuterium is on heteroatoms or labile positions. | None |
| Chromatographic Co-elution | Generally co-elutes with the analyte, but slight retention time shifts are possible. | May exhibit slight retention time differences compared to the non-deuterated analyte. | Identical retention time to the analyte. |
| Mass Difference | +8 amu | Varies depending on the number of deuterium atoms. | Varies depending on the number of ¹³C or ¹⁵N atoms. |
| Cost-Effectiveness | Generally more cost-effective. | Generally more cost-effective than ¹³C or ¹⁵N standards. | Typically more expensive to synthesize. |
| Availability | Commercially available. | Wide range of commercially available standards. | Availability can be more limited for specific compounds. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of N-nitrosopiperazine in a complex matrix using this compound as an internal standard, based on established methodologies.
Objective:
To quantify the concentration of N-nitrosopiperazine in a given sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
N-nitrosopiperazine analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Sample matrix (e.g., wastewater, drug product)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of N-nitrosopiperazine in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the N-nitrosopiperazine stock solution into the sample matrix.
-
Add a constant, known concentration of the this compound internal standard to all calibration standards and unknown samples.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Add the internal standard solution.
-
Extract the analytes from the matrix using an appropriate technique (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-nitrosopiperazine: e.g., m/z 116 -> 86
-
This compound: e.g., m/z 124 -> 92
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of N-nitrosopiperazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of nitrosamine impurities in pharmaceutical products using an internal standard.
Caption: Workflow for Nitrosamine Quantification.
Risk Assessment for Nitrosamine Impurities
This diagram outlines the logical steps involved in the risk assessment of potential nitrosamine impurities in drug substances, a process where accurate quantification using standards like this compound is crucial.
Caption: Nitrosamine Impurity Risk Assessment.
N-Nitrosopiperazine Genotoxicity Pathway
N-nitrosamines, including N-nitrosopiperazine, are typically not directly genotoxic. They require metabolic activation to exert their carcinogenic effects. This simplified diagram illustrates the key steps in this process.
Caption: N-Nitrosopiperazine Bioactivation.
References
A Comparative Guide to Internal Standards: 1-Nitropiperazine-d8 vs. ¹³C-Labeled Analogs in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between deuterium-labeled internal standards, using 1-Nitropiperazine-d8 as an exemplar, and the increasingly favored ¹³C-labeled internal standards.
The Critical Role of Internal Standards
An ideal internal standard should share identical physicochemical properties with the analyte, ensuring it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression in the mass spectrometer.[1] This allows for the normalization of the analytical signal, correcting for variations that can arise during sample handling and instrumental analysis.[2] While structurally similar analogs can be used, SIL internal standards, which differ only in isotopic composition, are considered the superior choice for LC-MS assays.[3][4]
Deuterium-Labeled vs. ¹³C-Labeled Internal Standards: A Head-to-Head Comparison
The most common stable isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic properties can lead to significant differences in analytical performance.
Key Performance Characteristics
| Feature | Deuterium-Labeled (e.g., this compound) | ¹³C-Labeled Internal Standards | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit retention time shifts ("isotope effect").[5][6] | Typically co-elutes perfectly with the analyte.[7][8] | The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties like lipophilicity, leading to chromatographic separation from the analyte.[5][6] This can expose the analyte and internal standard to different matrix effects, compromising quantification.[9][10] |
| Isotopic Stability | Risk of back-exchange or scrambling, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2][9] | Highly stable; the ¹³C-carbon bond is not susceptible to exchange.[1][2] | Deuterium atoms can sometimes be lost or exchanged for hydrogen atoms during sample processing or in the ion source of the mass spectrometer, leading to inaccurate results.[5][11] |
| Matrix Effect Compensation | Can be less effective due to potential chromatographic separation.[5][12] | Superior ability to compensate for matrix effects due to identical elution profiles.[8][13] | If the internal standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to a non-constant analyte/internal standard response ratio.[5] |
| Metabolic Stability | Deuteration at a site of metabolism can alter the rate of biotransformation (kinetic isotope effect). | ¹³C labeling does not significantly alter metabolic pathways or rates. | While altering metabolic rate can sometimes be used to improve a drug's pharmacokinetic profile, it is an undesirable characteristic for an internal standard, which should ideally mirror the analyte's metabolic fate.[14] Piperazine rings themselves can be sites of metabolism.[15][16] |
| Availability & Cost | Generally more readily available and less expensive.[1][11] | Often more expensive and may require custom synthesis.[1] | The synthetic routes to introduce deuterium are often simpler and cheaper than those for incorporating ¹³C atoms. |
Experimental Considerations and Protocols
When developing a quantitative bioanalytical method, the choice of internal standard must be rigorously validated. Below is a representative experimental protocol for evaluating the performance of an internal standard.
Protocol: Comparative Validation of Internal Standards in Human Plasma
-
Objective: To assess the performance of a deuterium-labeled versus a ¹³C-labeled internal standard for the quantification of an analyte (e.g., a 1-nitropiperazine containing drug) in human plasma using LC-MS/MS.
-
Materials:
-
Analyte of interest.
-
This compound (as a representative deuterated IS).
-
¹³C-labeled analyte (as the ¹³C-IS).
-
Control human plasma.
-
HPLC-grade solvents (acetonitrile, methanol, water, formic acid).
-
Solid-phase extraction (SPE) cartridges.
-
-
Sample Preparation (Protein Precipitation & SPE): a. Spike 100 µL of human plasma with the analyte to prepare calibration standards and quality control (QC) samples. b. Add 10 µL of the internal standard working solution (either d8 or ¹³C) to all samples except blanks. c. Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge. d. Dilute the supernatant with water and perform solid-phase extraction. e. Elute the analyte and internal standard, evaporate the eluent to dryness, and reconstitute in the mobile phase.
-
LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and both internal standards.
-
-
Validation Tests:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess retention time differences.
-
Matrix Effect Evaluation: Compare the peak area of the analyte in post-extraction spiked plasma samples from different donors to the peak area in a neat solution. Calculate the matrix factor. An ideal internal standard will have a matrix factor ratio (analyte/IS) close to 1.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples.
-
Accuracy and Precision: Analyze calibration standards and QC samples to determine the accuracy (% bias) and precision (% CV) of the method using each internal standard.
-
Visualizing the Workflow and Key Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Chromatographic isotope effects of ¹³C vs. deuterium labeling.
Conclusion and Recommendations
Stable isotope-labeled internal standards are indispensable for high-quality quantitative bioanalysis. While deuterium-labeled standards like this compound are widely used due to their lower cost and broader availability, they present inherent risks that can compromise data integrity.[4][11] These include chromatographic shifts, isotopic instability, and incomplete correction for matrix effects.[5][9][10]
For these reasons, ¹³C-labeled internal standards are unequivocally the superior choice for developing robust and accurate LC-MS/MS methods. [1][7][17] Their ability to co-elute perfectly with the analyte ensures the most effective compensation for analytical variability, including matrix effects, leading to higher precision and accuracy.[8][13] While the initial investment for a ¹³C-labeled standard may be higher, the long-term benefits of improved data quality and method ruggedness justify the cost, particularly in regulated drug development environments. When the highest level of accuracy is required, the use of a ¹³C-labeled internal standard is strongly recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 12. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crimsonpublishers.com [crimsonpublishers.com]
Cross-Validation of Analytical Methods for 1-Nitropiperazine Utilizing 1-Nitropiperazine-d8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Nitropiperazine, a compound of interest in pharmaceutical development and safety assessment. The focus is on the critical role of its deuterated analogue, 1-Nitropiperazine-d8, in ensuring the accuracy and reliability of these methods through cross-validation. While direct comparative studies for 1-Nitropiperazine are not extensively published, this document synthesizes established methods for analogous compounds, offering a robust framework for researchers to design and implement their own cross-validation studies.
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in modern analytical chemistry, particularly in complex matrices encountered in pharmaceutical and environmental analysis.[1] It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more precise and accurate quantification.[2] This guide will explore the application of this compound in the context of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance of Analytical Methods
The choice of an analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the analysis of nitrosamines and piperazine derivatives using LC-MS/MS and GC-MS, which can be expected in a cross-validation study for 1-Nitropiperazine.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Quantification (LOQ) | 0.05 - 1 µg/L | 0.003 - 0.015 µg/g | LC-MS/MS often provides lower LOQs for polar, non-volatile compounds.[3][4] |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Accuracy is highly dependent on the effectiveness of the sample preparation and the use of an appropriate internal standard.[5] |
| Precision (% RSD) | < 15% | < 20% | Both methods can demonstrate high precision, with LC-MS/MS often showing slightly better repeatability.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of any successful cross-validation. Below are representative methodologies for LC-MS/MS and a proposed GC-MS method for the analysis of 1-Nitropiperazine.
LC-MS/MS Method Protocol
This protocol is adapted from a validated method for the analysis of N-nitrosopiperazine.[3]
1. Sample Preparation (Aqueous Matrix):
-
To 10 mL of the aqueous sample, add a known concentration of this compound internal standard solution.
-
Perform a Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or a mixture of acetonitrile and methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like 1-Nitropiperazine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[6]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
1-Nitropiperazine: m/z (parent ion) → m/z (product ion) - To be determined empirically.
-
This compound: m/z (parent ion + 8) → m/z (product ion + 8) - To be determined empirically.
-
-
Collision Energy: Optimized for each transition.[3]
GC-MS Method Protocol
This protocol is a hypothetical method based on established procedures for other nitrosamines and piperazine derivatives.[4][7]
1. Sample Preparation:
-
To 10 mL of the sample, add the this compound internal standard.
-
Perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
2. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-17 or equivalent).[7]
-
Carrier Gas: Helium at a constant flow.[7]
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Monitored Ions: Specific fragment ions for 1-Nitropiperazine and this compound would need to be identified from their mass spectra.
Mandatory Visualizations
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the logical workflow and a signaling pathway relevant to the analysis.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.
Caption: Conceptual pathway of analyte and internal standard during analysis.
References
- 1. Piperazine D8 [myskinrecipes.com]
- 2. lcms.cz [lcms.cz]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. hakon-art.com [hakon-art.com]
Performance of 1-Nitropiperazine-d8 in Proficiency Testing: A Comparative Guide
In the landscape of analytical chemistry, particularly in regulated environments such as drug development and forensic toxicology, the accuracy and reliability of quantitative assays are paramount. Proficiency testing (PT) serves as a critical tool for laboratories to assess their performance against their peers and a predefined standard. The choice of an appropriate internal standard is fundamental to achieving accurate results in chromatographic and mass spectrometric methods. This guide provides a comparative evaluation of 1-Nitropiperazine-d8, a deuterated internal standard, in the context of proficiency testing for piperazine derivatives and related compounds.
The Role of Deuterated Internal Standards in Analytical Accuracy
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analysis.[1][2] The use of such standards is crucial for robust and reproducible analytical methods, a key aspect of successful participation in proficiency testing schemes.[2]
Performance Characteristics of Deuterated Nitrosopiperazine Internal Standards
While specific proficiency testing data for this compound is not publicly available, the performance of closely related deuterated internal standards in validated analytical methods provides a strong indication of its expected efficacy. For instance, the validation of an LC-MS/MS method for the determination of 1-Methyl-4-nitrosopiperazine (MNP) using 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) as an internal standard demonstrates excellent performance characteristics.
The following table summarizes the validation results for this analogous deuterated internal standard, which can be considered representative of the performance expected from this compound in a well-developed analytical method.
| Performance Parameter | Result | Significance in Proficiency Testing |
| Linearity (R²) | ≥0.999[3] | Demonstrates a direct and predictable relationship between concentration and response, crucial for accurate quantification across a range of PT sample concentrations. |
| Accuracy (Recovery) | 100.38 ± 3.24%[3] | Indicates a high degree of trueness, suggesting the method can accurately measure the known concentration of an analyte in a PT sample. |
| Precision (RSD) | 2.52% (Intermediate Precision)[4] | Shows low variability in results over time and with different analysts, a key factor in consistently passing PT rounds. |
| Limit of Quantification (LOQ) | 0.51 ng/mL[3] | A low LOQ ensures the method is sensitive enough to detect and accurately quantify the analyte at the low concentrations often found in PT samples. |
Comparison with Alternative Internal Standards
The primary alternatives to this compound for the analysis of N-nitrosopiperazine and other piperazine derivatives include other isotopically labeled standards and structural analogues.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Deuterated Analogs (Piperazine Core) | 1-Benzylpiperazine-d7, 1-(3-chlorophenyl)-piperazine-d8[5] | Closely mimics the chromatographic behavior and ionization of a range of piperazine-based analytes. | May not be a perfect match for analytes with different side chains, potentially leading to slight variations in recovery and response. |
| Deuterated Analogs (Nitrosamine Core) | NDMA-d6, NDEA-d10 | Ideal for the analysis of a broad range of nitrosamines due to structural similarity. | May not be the optimal choice for non-nitrosamine piperazine derivatives. |
| ¹⁵N-Labeled Standards | ¹⁵N-labeled nitrosamines | Generally considered chromatographically optimal and less prone to hydrogen-deuterium exchange.[6] | May be more expensive and less readily available than their deuterated counterparts. |
| Structural Analogs (Non-Isotopically Labeled) | e.g., using a different, but structurally similar piperazine derivative | More cost-effective and readily available. | Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention, potentially compromising accuracy.[7] |
Experimental Protocols
The successful application of this compound in a proficiency testing scenario relies on a robust and well-defined analytical method. Below is a representative experimental protocol for the analysis of N-nitrosamines using LC-MS/MS, a common application for this internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract the analyte of interest from the sample matrix and remove potential interferences.
-
Procedure:
-
A known volume of the proficiency testing sample is spiked with a precise amount of this compound solution.
-
The sample is diluted and loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components and detect and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., N-Nitrosopiperazine): Specific precursor and product ions are monitored.
-
Internal Standard (this compound): A specific precursor ion (m/z corresponding to the deuterated compound) and a corresponding product ion are monitored.
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical analytical workflow for proficiency testing using an internal standard.
Figure 1. General workflow for a proficiency test sample analysis.
Figure 2. Role of the internal standard in mitigating analytical errors.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [open.bu.edu]
- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. scispace.com [scispace.com]
Navigating Nitrosamine Analysis: An Inter-laboratory Comparison Perspective with 1-Nitropiperazine-d8
For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine impurities is a critical aspect of pharmaceutical safety. This guide provides an objective comparison of analytical performance for nitrosamine analysis, with a focus on the role of isotopically labeled internal standards, exemplified by 1-Nitropiperazine-d8. The information presented is a synthesis of data from various validation and inter-laboratory studies to offer a comprehensive overview for laboratory professionals.
The use of deuterated internal standards is a cornerstone of robust analytical methods for nitrosamine detection, particularly in complex matrices such as active pharmaceutical ingredients (APIs) and finished drug products.[1] These standards, which are chemically identical to the target analyte but have a different mass due to the substitution of hydrogen with deuterium, are added to samples at a known concentration before analysis.[1] This allows for the correction of variations that can occur during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[1]
While direct inter-laboratory studies singling out this compound for comparison are not publicly available, the principles of its use and the expected performance benchmarks can be extrapolated from broader studies on nitrosamine analysis. Inter-laboratory studies conducted by regulatory bodies such as the US FDA, Health Canada, and European agencies have demonstrated that mass spectrometry-based techniques are capable of quantifying nitrosamines with acceptable accuracy and precision.[2][3] These studies, however, also highlight that sample preparation remains a critical variable affecting inter-laboratory consistency.[2]
Performance of Analytical Methods with Deuterated Internal Standards
The following table summarizes typical performance data for the analysis of various nitrosamines using methods that employ deuterated internal standards. This data, compiled from multiple sources, provides a benchmark for what laboratories can expect to achieve.
| Nitrosamine | Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| N-Nitrosodimethylamine (NDMA) | LC-MS/MS | 0.5 ppm | 90 - 107 | < 15 |
| N-Nitrosodiethylamine (NDEA) | LC-MS/MS | 0.5 ppm | 90 - 107 | < 15 |
| N-Nitrosodiisopropylamine (NDIPA) | LC-MS/MS | 0.5 ppm | 90 - 107 | < 15 |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | LC-MS/MS | 0.5 ppm | 90 - 107 | < 15 |
| 1-Methyl-4-nitrosopiperazine (MeNP) | LC-MS/MS | 0.02 ppm | Not Specified | Not Specified |
Data compiled from various validation studies.[4][5]
Experimental Protocols
A generalized experimental protocol for the analysis of nitrosamines using a deuterated internal standard like this compound is provided below. This protocol is based on common methodologies utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to each sample, standard, and blank.
-
Dissolution: Add a suitable solvent (e.g., methanol or dichloromethane) to dissolve the sample.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any undissolved excipients and filter the supernatant through a 0.22 µm filter before analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 or similar reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each nitrosamine and the internal standard are monitored.
-
Quantification: The ratio of the peak area of the target nitrosamine to the peak area of this compound is used to calculate the concentration of the nitrosamine in the sample, based on a calibration curve.
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for nitrosamine analysis.
References
- 1. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 2. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
Safety Operating Guide
Proper Disposal of 1-Nitropiperazine-d8: A Comprehensive Guide
For Immediate Reference: The primary and recommended method for the disposal of 1-Nitropiperazine-d8 is to treat it as hazardous waste and transfer it to a licensed and certified hazardous waste disposal company. Due to its chemical nature as a nitrated organic compound, it requires specialized handling and disposal to mitigate potential environmental and safety risks. This guide provides detailed procedures for the safe management and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Understanding the Hazards
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation and potential damage to the skin and eyes.
-
Respiratory Sensitization: Inhalation of dust or fumes may lead to allergic reactions or respiratory difficulties.
-
Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected or known carcinogens and mutagens.
-
Toxicity: May be harmful if swallowed or absorbed through the skin.
Quantitative Hazard Data Summary (Inferred from 1-Nitrosopiperazine)
| Hazard Classification | GHS Category | Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage |
| Skin Sensitization | 1 | May cause an allergic skin reaction |
| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Carcinogenicity | 2 | Suspected of causing cancer |
| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron. For larger quantities or in case of a spill, a disposable coverall is recommended.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood.
Disposal Procedures: A Step-by-Step Guide
The following procedures outline the recommended steps for the safe disposal of this compound.
Primary Disposal Method: Licensed Hazardous Waste Disposal
This is the safest and most compliant method for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound waste."
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. While the deuteration does not make the compound radioactive, it is good practice to keep deuterated and non-deuterated waste streams separate for inventory and tracking purposes.
Step 2: Waste Accumulation
-
Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in the designated, sealed, and clearly labeled waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 3: Arrange for Pickup
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with a clear and accurate description of the waste, including the chemical name (this compound) and any known hazards.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
Step 1: Evacuate and Secure the Area
-
Immediately evacuate all non-essential personnel from the spill area.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
Step 2: Don Appropriate PPE
-
Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
Step 3: Contain and Clean the Spill
-
For small spills, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Dispose of Cleanup Materials
-
All materials used for the cleanup, including absorbent, wipes, and contaminated PPE, must be disposed of as hazardous waste.
Experimental Protocol: Chemical Neutralization (for Advanced Users)
Disclaimer: The following protocol is for informational purposes only and should only be attempted by trained chemists in a properly equipped laboratory with appropriate safety controls. This is not a substitute for professional waste disposal.
A potential method for the chemical degradation of this compound is through the reduction of the nitro group to a less hazardous amine. This process should be performed in a chemical fume hood with continuous monitoring.
Materials:
-
This compound waste
-
Dilute Hydrochloric Acid (HCl)
-
Zinc (Zn) powder or Iron (Fe) powder
-
Sodium Bicarbonate (NaHCO₃) solution
-
pH paper or a pH meter
Procedure:
-
Carefully dissolve the this compound waste in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add dilute hydrochloric acid to the solution to create an acidic environment.
-
In small portions, carefully add zinc or iron powder to the stirring solution. This reaction is exothermic and may produce hydrogen gas; ensure adequate ventilation and no nearby ignition sources.
-
Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Once the reaction is complete, carefully quench any remaining reducing agent by slow addition of water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The resulting solution, containing the less hazardous amine derivative, should still be collected and disposed of as hazardous waste through a licensed disposal company, as it may contain residual starting material and metal salts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
